molecular formula C32H42N3NaO9S B12398381 Fluorescent red 610

Fluorescent red 610

Cat. No.: B12398381
M. Wt: 667.7 g/mol
InChI Key: HMAWMSKJKAVASI-WUMRYHGQSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent red 610 is a useful research compound. Its molecular formula is C32H42N3NaO9S and its molecular weight is 667.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H42N3NaO9S

Molecular Weight

667.7 g/mol

IUPAC Name

sodium 6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoate

InChI

InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-;

InChI Key

HMAWMSKJKAVASI-WUMRYHGQSA-M

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])/O2)C(C)(C)C.[Na+]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])O2)C(C)(C)C.[Na+]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Core of Fluorescent Red 610: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fluorescent Red 610, a synthetic organic dye increasingly utilized in biological research. This document outlines its chemical structure, spectral properties, and provides a foundational understanding for its application in various experimental contexts.

Core Chemical and Spectroscopic Properties

This compound is a rhodamine-based dye, a class of fluorophores known for their high fluorescence quantum yields and photostability. The core structure of these dyes typically features a xanthene scaffold. The specific chemical structure of this compound, as detailed by its chemical formula C₃₂H₄₂N₃NaO₉S, dictates its unique spectral characteristics.[1][2]

Quantitative spectroscopic data for this compound is summarized in the table below, providing a comparative basis for experimental design.

PropertyValueSource
Excitation Maximum (λex)590 - 609 nm[1][3][4]
Emission Maximum (λem)610 - 629 nm
Molar Absorptivity (ε)81,000 L·mol⁻¹·cm⁻¹
Molecular FormulaC₃₂H₄₂N₃NaO₉S
Molecular Weight667.75 g/mol
CAS Number482379-37-3

Experimental Applications and Protocols

The favorable spectral properties of this compound, particularly its excitation maximum around 594 nm, make it exceptionally well-suited for use with Helium-Neon (He-Ne) lasers, a common light source in fluorescence microscopy and flow cytometry. Its primary application lies in the detection of nucleic acids.

While specific, detailed experimental protocols for this compound are proprietary and often part of commercial kits, a generalized workflow for fluorescent labeling of biomolecules can be conceptualized. This involves the conjugation of the dye to a target molecule, followed by purification and subsequent detection.

A logical workflow for a typical fluorescence labeling experiment is depicted below.

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Target Target Biomolecule (e.g., Protein, Nucleic Acid) Conjugation Conjugation Reaction Target->Conjugation Dye This compound (Reactive Form) Dye->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Analysis Fluorescence Detection (e.g., Microscopy, Flow Cytometry) Purification->Analysis

A generalized workflow for fluorescent labeling of biomolecules.

This diagram illustrates the key stages of a typical bioconjugation experiment, from the initial preparation of the target molecule and the fluorescent dye to the final analysis of the labeled product. The process begins with the reaction between the target and the dye, followed by a purification step to remove any unconjugated dye, and culminates in the detection of the fluorescently labeled target.

Further research into specific applications and the development of detailed protocols will undoubtedly expand the utility of this compound in the fields of molecular biology and drug discovery.

References

Fluorescent Red 610: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescent Red 610, a vibrant red fluorescent dye, and its spectral equivalents. This document details its core excitation and emission spectra, outlines key experimental protocols, and illustrates its application in visualizing cellular pathways, making it an essential resource for researchers in cell biology, immunology, and drug discovery.

Core Spectral and Physicochemical Properties

This compound is a designation for a family of red fluorescent dyes characterized by an emission maximum around 610 nm. Several commercial dyes with highly similar spectral properties are available, including CAL Fluor Red 610, LiFluor™ 610 Red, Texas Red®, and Alexa Fluor® 594. These dyes are frequently used as alternatives for one another in various fluorescence-based applications.[1][2][3] The choice of a specific dye may depend on factors such as brightness, photostability, quantum yield, and the specific conjugation chemistry required for the application.[4][5]

Below is a summary of the key quantitative data for this compound and its common spectral analogs.

PropertyCAL Fluor Red 610LiFluor™ 610 RedTexas Red®Alexa Fluor® 594
Excitation Maximum (nm) 590610586 - 596590
Emission Maximum (nm) 610625603 - 615617
Molar Extinction Coefficient (cm⁻¹M⁻¹) 108,000100,00085,00073,000
Quantum Yield Not ReportedNot Reported0.930.66
Recommended Excitation Laser (nm) Not Specified594567 or 594561 or 594
Molecular Weight ( g/mol ) ~919.91 (Amidite)~1,100~625~800

Applications in Cellular Imaging and Analysis

Dyes in the this compound class are versatile tools for a range of biological applications, primarily due to their bright red fluorescence which provides excellent contrast and is compatible with multiplexing experiments using green and blue fluorophores. Common applications include:

  • Immunofluorescence (IF) and Immunocytochemistry (ICC): Conjugated to secondary antibodies, these dyes are used to detect and localize specific proteins within fixed and permeabilized cells and tissues.

  • Flow Cytometry: Labeled antibodies enable the identification and quantification of specific cell populations based on surface or intracellular protein expression.

  • Fluorescence Microscopy: Used to visualize cellular structures, such as the actin cytoskeleton through phalloidin conjugates.

  • Real-Time PCR (qPCR): CAL Fluor Red 610 is specifically designed for use in qPCR probes for multiplexed gene expression analysis.

Experimental Protocols

Detailed Protocol for Immunocytochemistry (ICC) of HER2 in Breast Cancer Cells

This protocol describes the indirect immunofluorescent staining of the Human Epidermal Growth Factor Receptor 2 (HER2) in cultured breast cancer cells, such as SKBR-3, using a primary antibody and a secondary antibody conjugated to a this compound dye analogue (e.g., Alexa Fluor 594).

Materials:

  • Breast cancer cells (e.g., SKBR-3) cultured on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 10% normal goat serum and 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-HER2 monoclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Alexa Fluor 594 (or equivalent).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Anti-fade Mounting Medium.

Procedure:

  • Cell Culture and Preparation: Culture cells on coverslips in a multi-well plate until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS at room temperature.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-HER2 antibody in the blocking buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 10 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 10 minutes at room temperature, protected from light, to stain the nuclei.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with the cells facing down.

  • Visualization: Image the slides using a fluorescence microscope with the appropriate filter sets for the red fluorophore and DAPI.

Protocol for Staining F-Actin with a Phalloidin Conjugate

This protocol outlines the procedure for staining filamentous actin (F-actin) in cultured cells using a phalloidin conjugate of a this compound dye analogue.

Materials:

  • Cultured cells on coverslips.

  • PBS.

  • Fixation Solution: 3.7% - 4% methanol-free formaldehyde in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Fluorescent Phalloidin Staining Solution: Phalloidin conjugate (e.g., Alexa Fluor 594 Phalloidin) diluted in PBS with 1% BSA.

  • Mounting Medium.

Procedure:

  • Washing: Wash cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 3.7% formaldehyde solution for 10 minutes at room temperature. It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.

  • Washing: Wash the fixed cells two to three times with PBS.

  • Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Phalloidin Staining: Incubate the cells with the fluorescent phalloidin staining solution for 20-90 minutes at room temperature, protected from light.

  • Washing: Rinse the cells two to three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope.

Visualization of Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In a significant portion of breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein and constitutive activation of downstream signaling pathways, promoting aggressive tumor growth. The primary signaling cascades activated by HER2 include the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/MEK/MAPK pathway, which drives cell proliferation. Immunofluorescence using dyes like Alexa Fluor 594 (a spectral analogue of this compound) is a key technique to visualize the overexpression and localization of HER2 protein on the surface of cancer cells.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_dimer HER2 Dimerization HER2->HER2_dimer HER_Partner HER Partner (e.g., HER3) HER_Partner->HER2_dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Gene Expression (Survival, Anti-Apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Expression (Proliferation) MAPK->Proliferation

Caption: HER2 signaling cascade in breast cancer.

Experimental Workflow: Immunofluorescence Detection of HER2

The following diagram illustrates a typical experimental workflow for the detection of HER2 protein in cultured breast cancer cells using indirect immunofluorescence with a red fluorescent dye.

ICC_Workflow start Start: Culture Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fixation (4% Paraformaldehyde) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilization (0.1% Triton X-100) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Blocking (Normal Serum/BSA) wash3->block primary_ab Primary Antibody Incubation (Anti-HER2) block->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Goat anti-Rabbit IgG-Red610) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 counterstain Counterstain Nuclei (DAPI) wash5->counterstain mount Mount Coverslip counterstain->mount visualize Visualize with Fluorescence Microscope mount->visualize

Caption: Workflow for HER2 immunocytochemistry.

References

Fluorescent Red 610: A Technical Guide to Quantum Yield and Extinction Coefficient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of fluorescent red quantum dots with an emission maximum centered around 610 nm, a spectral region of significant interest for biological imaging and sensing applications. The focus of this document is on the quantum yield and molar extinction coefficient, two critical parameters that define the brightness and light-absorbing capacity of these nanoparticles. This guide will delve into the experimental protocols for their determination and explore their application in biological signaling pathways.

Core Photophysical Properties of Fluorescent Red 610 Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to size-tunable fluorescence emission. For red-emitting QDs, cadmium selenide core with a zinc sulfide shell (CdSe/ZnS) is a common and well-characterized composition. The precise emission wavelength is a function of the core size; larger quantum dots emit at longer wavelengths, such as red.

The performance of a fluorophore is fundamentally determined by its quantum yield and extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high quantum yield and a large extinction coefficient are desirable for achieving a bright fluorescent probe.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for a representative CdSe/ZnS quantum dot with an emission maximum at approximately 605-610 nm.

PropertyValueUnitNotes
Emission Maximum (λ_em)~610nmVaries with the precise size of the CdSe core.
Excitation Maximum (1st Exciton Peak)~590nmThis is the lowest energy absorption peak.
Quantum Yield (Φ) 0.78 ± 0.06 -Measured for CdSe/ZnS QDs with an emission at 605 nm in decane.[1]
Molar Extinction Coefficient (ε) at 1st Exciton Peak ~1.5 x 10^5 M⁻¹cm⁻¹Estimated for a ~4.0 nm diameter CdSe QD. This value is size-dependent.
Fluorescence Lifetime (τ)~26nsFor CdSe/ZnS nanocrystals emitting near 600 nm.[1]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable application of quantum dots. The following sections detail the standard experimental methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence intensity of the sample quantum dot to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Quantum dot sample in a suitable solvent (e.g., toluene or water)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent for the standard

Procedure:

  • Prepare a series of dilute solutions of both the quantum dot sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined by accurately knowing the concentration of the quantum dots.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

  • Quartz cuvettes (1 cm path length)

  • Purified quantum dot sample

Procedure:

  • Prepare a purified, concentrated solution of the quantum dots.

  • Measure the UV-Vis absorption spectrum of the solution. Identify the wavelength of the first excitonic peak and record the absorbance (A).

  • Determine the molar concentration of the constituent elements (e.g., Cd and Se) using ICP-MS or AAS. This allows for the calculation of the molar concentration of the quantum dots, assuming a known stoichiometry and size.

  • Calculate the molar extinction coefficient using the Beer-Lambert law:

    ε = A / (c * l)

    Where:

    • ε is the molar extinction coefficient

    • A is the absorbance at a specific wavelength

    • c is the molar concentration of the quantum dots

    • l is the path length of the cuvette (typically 1 cm)

Alternatively, an empirical formula derived by Yu et al. can be used to estimate the extinction coefficient based on the size of the CdSe quantum dots, which can be determined from the position of the first excitonic absorption peak.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Quantum Dot Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorescent quantum dots.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application synthesis Core/Shell Synthesis (e.g., CdSe/ZnS) purification Purification synthesis->purification solubilization Surface Ligand Exchange (for aqueous applications) purification->solubilization uv_vis UV-Vis Spectroscopy (Absorbance, 1st Exciton Peak) solubilization->uv_vis pl Photoluminescence Spectroscopy (Emission Maximum) solubilization->pl tem Transmission Electron Microscopy (Size and Morphology) solubilization->tem conjugation Bioconjugation (e.g., with antibodies, peptides) solubilization->conjugation ec Extinction Coefficient Determination uv_vis->ec qy Quantum Yield Measurement pl->qy imaging Cellular Imaging / FRET conjugation->imaging toxicity Toxicity Assessment conjugation->toxicity

Workflow for Quantum Dot Synthesis and Characterization.
Quantum Dot-Mediated FRET in a Caspase-3 Biosensor

Quantum dots are excellent donors in Förster Resonance Energy Transfer (FRET) due to their broad absorption spectra and narrow, tunable emission. The following diagram illustrates a FRET-based biosensor for caspase-3 activity, a key enzyme in apoptosis.[2]

G cluster_before Inactive State (No Caspase-3) cluster_after Active State (Caspase-3 Present) QD Quantum Dot (Donor) (Excited at 488 nm) Peptide DEVD Peptide Linker QD->Peptide FRET FRET Occurs QD->FRET Acceptor Fluorescent Protein (Acceptor) (e.g., mCherry) Peptide->Acceptor Emission_Acceptor Acceptor Emission (~610 nm) Acceptor->Emission_Acceptor FRET->Acceptor QD2 Quantum Dot (Donor) (Excited at 488 nm) Emission_Donor Donor Emission (~525 nm) QD2->Emission_Donor Cleaved_Peptide Cleaved Peptide Acceptor2 Fluorescent Protein (Acceptor) Caspase3 Caspase-3 Peptide_to_cleave DEVD Peptide Linker Caspase3->Peptide_to_cleave Cleavage No_FRET FRET Disrupted

Quantum Dot FRET-based Caspase-3 Biosensor.
Cellular Uptake and Trafficking of Quantum Dots

Understanding the mechanism of quantum dot uptake by cells is crucial for their application in drug delivery and cellular imaging. The following diagram outlines a common endocytic pathway for quantum dots with a carboxylic acid surface coating.[3][4]

G cluster_cell Cellular Environment cluster_uptake Endocytosis cluster_trafficking Intracellular Trafficking QD Carboxylated Quantum Dot Lipid_Raft Lipid Raft QD->Lipid_Raft Association Membrane Cell Membrane Early_Endosome Early Endosome Lipid_Raft->Early_Endosome Internalization GPCR G-protein-coupled Receptor GPCR->Early_Endosome Scavenger_Receptor Scavenger Receptor Scavenger_Receptor->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome

Cellular Uptake Pathway of Carboxylated Quantum Dots.

References

Navigating the Spectral Seas: A Technical Guide to the Photostability and pH Sensitivity of Red Fluorescent Dyes Emitting Around 610 nm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of red fluorescent dyes with an emission maximum around 610 nm, a spectral region of significant interest in biological imaging and sensing. While a specific dye named "Fluorescent Red 610" is not uniquely defined, this guide focuses on the characteristics of representative and widely used fluorophores in this class, such as Texas Red and Rhodamine derivatives. Understanding the photostability and pH sensitivity of these dyes is paramount for designing robust and reproducible fluorescence-based assays, particularly in the context of drug development and cellular analysis.

Core Photophysical Properties: A Quantitative Overview

The selection of a fluorescent probe for any application hinges on its intrinsic photophysical parameters. The following tables summarize key quantitative data for two representative red fluorescent dyes, Texas Red and Rhodamine B, which are spectrally similar to a generic "this compound."

Table 1: Spectroscopic and Photophysical Properties

PropertyTexas Red (Sulforhodamine 101)Rhodamine B
Excitation Maximum (λex) ~595 nm[1][2][3]~555 nm
Emission Maximum (λem) ~615 nm[1][2]~575 nm
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹ at 596 nm~106,000 M⁻¹cm⁻¹ at 543 nm
Fluorescence Quantum Yield (Φf) 0.930.31 (in water), 0.49 - 0.7 (in ethanol)
Photostability Generally goodPhotobleaching probability (pb) of 10⁻⁶ - 10⁻⁷ for irradiances < 10³ W/cm²

Table 2: pH Sensitivity Profile

PropertyTexas RedRhodamine B
pH Sensitivity Generally insensitive in the physiological range (pH 4-10)Sensitive to pH; fluorescence decreases in basic conditions
pKa Not applicable (generally pH insensitive)~3.2 (for the carboxyl group, but fluorescence quenching occurs at higher pH due to spirolactam formation)
Mechanism of pH Sensitivity Minimal structural changes in the physiological pH range.Equilibrium between the fluorescent zwitterionic form (open) and a non-fluorescent spirolactone form (closed). The closed form is favored in basic conditions.

Unraveling Photostability: Mechanisms and Measurement

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical limiting factor in fluorescence microscopy. For rhodamine-based dyes, photobleaching often involves reactions with molecular oxygen in the excited triplet state, leading to the formation of reactive oxygen species (ROS) that can degrade the dye molecule.

Experimental Protocol: Measuring Photostability

This protocol outlines a common method for quantifying the photostability of a fluorescent dye by measuring its photobleaching rate.

Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent dye under constant illumination.

Materials:

  • Fluorescent dye solution (e.g., Texas Red or Rhodamine B conjugated to a biomolecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended)

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorescently labeled sample in PBS.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. For adherent cells, grow them on coverslips and label with the fluorescent dye.

    • To minimize oxygen-mediated photobleaching, an antifade reagent can be added to the mounting medium.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the dye (e.g., for Texas Red, excitation ~595 nm, emission ~615 nm).

    • Set the illumination intensity to a level relevant to your planned experiments. It is crucial to keep the illumination intensity constant throughout the experiment.

    • Focus on the sample.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination.

    • The time interval between images should be short enough to accurately capture the decay in fluorescence intensity.

  • Data Analysis:

    • Select a region of interest (ROI) in the images that contains the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. This can be determined from the plot or by fitting the decay curve to an exponential function.

Probing the Chemical Environment: pH Sensitivity

The fluorescence of some dyes is sensitive to the pH of their environment. This property can be exploited to measure pH in various biological compartments. For rhodamine dyes like Rhodamine B, the pH sensitivity arises from a structural change between a fluorescent zwitterionic form and a non-fluorescent spirolactone form. In acidic conditions, the "open" fluorescent form is favored, while in basic conditions, the "closed" non-fluorescent form dominates.

Experimental Protocol: Measuring pH Sensitivity

This protocol describes how to determine the pH-dependent fluorescence profile of a dye.

Objective: To measure the fluorescence intensity of a dye over a range of pH values and determine its pKa.

Materials:

  • Fluorescent dye solution

  • A series of buffers with a range of pH values (e.g., citrate-phosphate buffer for pH 3-8)

  • Spectrofluorometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., ethanol or DMSO).

    • For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives a measurable fluorescence signal (typically in the nanomolar to low micromolar range). Ensure the final solvent concentration is low and consistent across all samples.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the maxima for the dye.

    • Measure the fluorescence intensity of each sample at the different pH values.

    • Measure the fluorescence of a blank sample (buffer without dye) for each pH to correct for background.

  • Data Analysis:

    • Subtract the background fluorescence from each sample measurement.

    • Plot the background-corrected fluorescence intensity as a function of pH.

    • The pKa of the dye can be determined from the inflection point of the resulting sigmoidal curve. This is the pH at which the fluorescence intensity is half of the maximum change.

Visualizing the Processes

To aid in the understanding of the experimental workflows and underlying principles, the following diagrams are provided.

Photostability_Workflow Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_dye Prepare Dye Solution mount Mount on Slide prep_dye->mount setup Microscope Setup (Light Source, Filters) mount->setup timelapse Acquire Time-Lapse Images (Continuous Illumination) setup->timelapse measure Measure ROI Intensity timelapse->measure normalize Normalize Intensity measure->normalize plot Plot Intensity vs. Time normalize->plot half_life Determine t₁/₂ plot->half_life

Caption: Experimental workflow for determining the photostability of a fluorescent dye.

pHSensitivity_Workflow Workflow for pH Sensitivity Measurement cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffers of Varying pH prep_samples Prepare Dye in Each Buffer prep_buffers->prep_samples measure_fluor Measure Fluorescence Intensity prep_samples->measure_fluor measure_blank Measure Blank Intensity correct Background Correction measure_blank->correct plot Plot Intensity vs. pH correct->plot pka Determine pKa plot->pka

Caption: Experimental workflow for assessing the pH sensitivity of a fluorescent dye.

Rhodamine_pH_Equilibrium pH-Dependent Equilibrium of Rhodamine B cluster_acid Acidic pH cluster_base Basic pH open_form Open Form (Zwitterionic) FLUORESCENT closed_form Closed Form (Spirolactone) NON-FLUORESCENT open_form->closed_form + OH⁻ closed_form->open_form + H⁺

Caption: Simplified representation of the pH-dependent structural equilibrium of Rhodamine B.

References

LiFluor™ 610 Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of LiFluor™ 610 Dye for Researchers, Scientists, and Drug Development Professionals

LiFluor™ 610 is a bright, far-red fluorescent dye belonging to the rhodamine class of fluorophores. It is characterized by its high fluorescence, exceptional photostability, and good water solubility, making it a versatile tool for fluorescent labeling in various life science applications. This guide provides a detailed overview of its technical properties, a comprehensive protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Core Properties of LiFluor™ 610 Dye

LiFluor™ 610 is engineered for superior brightness and photostability, offering researchers a reliable alternative to other fluorescent dyes in the same spectral range, such as Alexa Fluor 610.[1] Its insensitivity to pH changes and high water solubility contribute to its robust performance in a variety of experimental conditions.[1]

Quantitative Data Summary

The key spectral and physical properties of LiFluor™ 610 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (Ex) 610 nm[1]
Emission Maximum (Em) 625 nm[1]
Molar Extinction Coefficient 100,000 cm⁻¹M⁻¹[1]
Recommended Excitation Source 594 nm
Molecular Weight ~1,100 g/mol
Reactive Form NHS (N-hydroxysuccinimidyl) ester
Reactivity Target Primary amines (-NH₂)
Storage Conditions -20°C, protected from light

Key Applications

The primary application of LiFluor™ 610 is in fluorescent labeling of biomolecules. The NHS ester form of the dye reacts efficiently with primary amines, which are abundant in proteins (on the N-terminus and the side chain of lysine residues) and amine-modified oligonucleotides. This makes it an excellent choice for:

  • Protein and antibody labeling: Creating fluorescently tagged proteins and antibodies for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Nucleic acid labeling: Labeling amine-modified DNA and RNA for applications such as fluorescence in situ hybridization (FISH).

  • Fluorescence Resonance Energy Transfer (FRET): LiFluor™ 610 can serve as an acceptor in FRET-based assays due to its spectral properties.

Experimental Protocols

While the optimal labeling conditions can vary depending on the specific biomolecule and application, the following provides a detailed, generalized protocol for labeling proteins with LiFluor™ 610 NHS ester.

Protein Labeling Protocol with LiFluor™ 610 NHS Ester

Materials Required:

  • LiFluor™ 610 NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., gel filtration or dialysis) to remove unconjugated dye

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

  • Prepare the Dye Stock Solution:

    • Allow the vial of LiFluor™ 610 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. Mix by vortexing until fully dissolved.

    • Note: This stock solution should be prepared fresh and protected from light.

  • Determine the Molar Ratio of Dye to Protein:

    • The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A common starting point is a 10- to 20-fold molar excess of dye.

  • Labeling Reaction:

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a purification column (e.g., a Sephadex G-25 column) or through dialysis.

    • The labeled protein conjugate will be in the first colored fraction to elute from the column.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 610 nm (for LiFluor™ 610). The DOL can be calculated using the following formula:

      • DOL = (A₆₁₀ × ε_protein) / [(A₂₈₀ - (A₆₁₀ × CF₂₈₀)) × ε_dye]

      • Where:

        • A₆₁₀ and A₂₈₀ are the absorbances at 610 nm and 280 nm, respectively.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of LiFluor™ 610 at 610 nm (100,000 cm⁻¹M⁻¹).

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (this value is typically provided by the manufacturer, but if not, it can be estimated).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.

Visualizing Experimental Workflows

Protein Labeling Workflow with LiFluor™ 610 NHS Ester

The following diagram illustrates the key steps in the protein labeling workflow.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (Amine-free buffer) reaction Incubate Dye and Protein (1 hour, RT, dark) prep_protein->reaction Add dye to protein prep_dye Prepare Dye Stock Solution (DMF or DMSO) prep_dye->reaction purify Purify Conjugate (Column chromatography or dialysis) reaction->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize storage Store Labeled Protein (4°C or -20°C, dark) characterize->storage

Workflow for protein labeling with LiFluor™ 610 NHS ester.

Disclaimer: This document is intended for informational purposes only. Researchers should refer to the manufacturer's specific instructions and optimize protocols for their individual applications.

References

CAL Fluor Red 610: A Technical Guide to its Spectral Characteristics and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral characteristics and applications of the fluorescent dye CAL Fluor Red 610. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.

Core Spectral and Physical Properties

CAL Fluor Red 610 is a xanthene dye that fluoresces in the orange-red region of the visible spectrum.[1] It is frequently used as a reporter dye in various molecular biology applications, particularly in quantitative real-time PCR (qPCR) and as a label for oligonucleotides. It serves as a viable alternative to other commonly used dyes such as ROX and Texas Red®.[2]

Quantitative Data Summary

The following tables summarize the key quantitative spectral and physical properties of CAL Fluor Red 610.

Table 1: Spectral Characteristics of CAL Fluor Red 610

ParameterValueReference
Excitation Maximum (λex)590 nm[1][2][3]
Emission Maximum (λem)610 nm
Molar Extinction Coefficient (ε) at λmax108,000 cm⁻¹M⁻¹
Molar Extinction Coefficient (ε) at 260 nm18,800 cm⁻¹M⁻¹
Recommended QuencherBHQ®-2

Table 2: Physical and Chemical Properties of CAL Fluor Red 610 (as a phosphoramidite)

PropertyValueReference
Appearance Red solid
Molecular Formula C₄₆H₅₇F₆N₅O₄P₂
Molecular Weight 919.91 g/mol
Storage Conditions Store at -20°C, desiccated. Protect from light.

Fluorescence Mechanism

The fluorescence of CAL Fluor Red 610 is governed by the process of electronic excitation and subsequent relaxation. A molecule of the dye absorbs a photon of light at its excitation maximum, causing an electron to move to a higher energy state. This excited state is short-lived, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light at a longer wavelength (the emission maximum).

Fluorescence_Mechanism cluster_energy Energy Level Ground_State CAL Fluor Red 610 (Ground State) Excited_State Excited State Ground_State->Excited_State Excitation Excited_State->Ground_State Emission Photon_In Photon Absorption (590 nm) Photon_Out Fluorescence Emission (610 nm)

Caption: Fluorescence mechanism of CAL Fluor Red 610.

Experimental Protocols

CAL Fluor Red 610 is predominantly used for labeling oligonucleotides for applications such as qPCR and fluorescence in situ hybridization (FISH).

Oligonucleotide Labeling and Deprotection

CAL Fluor Red 610 is available as a phosphoramidite for direct incorporation during oligonucleotide synthesis. This method offers high labeling efficiency.

Materials:

  • CAL Fluor Red 610 phosphoramidite

  • Standard oligonucleotide synthesis reagents

  • Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 ratio)

Protocol:

  • Synthesis: Incorporate the CAL Fluor Red 610 phosphoramidite at the desired position (typically the 5' end) of the oligonucleotide during automated DNA synthesis.

  • Cleavage and Deprotection:

    • Cleave and deprotect the CAL Fluor Red 610-labeled oligonucleotide in a solution of 2-Methoxyethylamine and Methanol (1:3) for 3 hours at 60°C.

    • Caution: Avoid using strong bases like concentrated ammonia, as they can cause degradation of the dye.

  • Purification:

    • Filter the sample to remove the synthesis support.

    • Evaporate the supernatant.

    • Re-dissolve the labeled oligonucleotide in sterile, nuclease-free water.

    • Purify the labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) for optimal results.

Quantitative Real-Time PCR (qPCR) with CAL Fluor Red 610 Probes

CAL Fluor Red 610 is commonly used in hydrolysis probe-based qPCR assays (e.g., TaqMan® probes). In this format, the probe is dually labeled with CAL Fluor Red 610 at the 5' end and a quencher, typically BHQ-2, at the 3' end.

Probe Design Considerations:

  • Length: Probes are typically 20-30 bases in length for efficient quenching.

  • Melting Temperature (Tm): The Tm of the probe should be 5-10°C higher than that of the primers.

  • GC Content: Aim for a GC content between 30-80%.

  • Sequence: Avoid runs of identical nucleotides, especially four or more G's. The 5' end of the probe should not be a G, as this can quench the fluorescence of the reporter dye.

A Representative qPCR Protocol:

  • Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction may consist of:

    • 10 µL of 2x qPCR Master Mix

    • 1.8 µL of each primer (10 µM stock)

    • 0.4 µL of CAL Fluor Red 610-labeled probe (10 µM stock)

    • 2 µL of template DNA

    • Nuclease-free water to a final volume of 20 µL

  • Thermal Cycling: A typical thermal cycling protocol is as follows:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each sample.

qPCR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Probe_Design Probe Design & Oligo Synthesis Reaction_Setup qPCR Reaction Setup Probe_Design->Reaction_Setup Labeled Probe Thermal_Cycling Thermal Cycling Reaction_Setup->Thermal_Cycling Data_Acquisition Fluorescence Data Acquisition Thermal_Cycling->Data_Acquisition Data_Analysis Ct Value Determination Data_Acquisition->Data_Analysis

Caption: A typical workflow for a qPCR experiment using a labeled probe.

Applications in Drug Development and Research

The primary utility of CAL Fluor Red 610 in drug development and research lies in its application in quantitative nucleic acid analysis.

  • Gene Expression Analysis: Quantifying changes in mRNA levels in response to drug treatment or disease progression.

  • Viral Load Quantification: Measuring the amount of viral genetic material in a sample, crucial for monitoring antiviral therapies.

  • Pathogen Detection: Developing diagnostic assays for the detection of infectious agents.

  • SNP Genotyping: Differentiating between single nucleotide polymorphisms.

  • Fluorescence In Situ Hybridization (FISH): Visualizing the location of specific DNA or RNA sequences within cells and tissues.

Conclusion

CAL Fluor Red 610 is a robust and reliable fluorescent dye with well-defined spectral characteristics. Its primary application as a reporter in qPCR probes makes it an invaluable tool for researchers and professionals in various fields, including molecular diagnostics and drug development. The availability of a phosphoramidite form allows for its efficient incorporation into oligonucleotides, facilitating the development of sensitive and specific nucleic acid detection assays.

References

Abberior LIVE 610: An In-Depth Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Abberior LIVE 610, detailing its mechanism of action, photophysical properties, and experimental applications. The information is intended to enable researchers to effectively utilize this advanced probe in live-cell imaging and super-resolution microscopy.

Core Mechanism of Action: Reversible Spirolactonization

Abberior LIVE 610 is a member of a novel class of fluorescent dyes engineered for high-performance live-cell imaging. Its efficacy is rooted in a sophisticated chemical design that leverages the principle of reversible spirolactonization , a mechanism common to many advanced rhodamine-based fluorophores. This design allows the dye to exist in two distinct states: a colorless and non-fluorescent spirocyclic form and a brightly colored and fluorescent zwitterionic form .

The spirocyclic form is characterized by its charge-neutral state, which grants it high cell permeability, allowing the dye to efficiently cross the plasma membrane of living cells. Once inside the cell, the dye exists in a dynamic equilibrium between the spirocyclic and zwitterionic states. Upon binding to its intracellular target, the equilibrium shifts dramatically towards the fluorescent zwitterionic form. This fluorogenic response ensures a high signal-to-noise ratio, as the fluorescence is predominantly emitted from the target-bound dye, minimizing background from unbound molecules in the cytoplasm.[1][2] This targeted activation is a key advantage for long-term live-cell imaging, as it reduces phototoxicity and background interference.

The "dedicated selection of the optimal isomeric structure" mentioned in Abberior's literature likely refers to chemical modifications that fine-tune this equilibrium, optimizing both cell permeability and the fluorogenic response upon target binding.[2]

Photophysical Properties

Abberior LIVE 610 is a bright, red-fluorescent dye with high photostability, making it well-suited for demanding imaging techniques such as STED and confocal microscopy.[2] Its key photophysical parameters are summarized in the table below.

PropertyValue
Absorption Maximum (λabs) 611 nm[2]
Emission Maximum (λem) 636 nm
Molar Extinction Coefficient (ε) 100,000 cm⁻¹M⁻¹
Fluorescence Lifetime (τ) 3.1 ns
Recommended Excitation Wavelengths 630 - 650 nm
Recommended STED Depletion Wavelengths 750 - 800 nm

Experimental Protocols

Abberior LIVE 610 is available in various conjugations to target specific subcellular structures, including DNA, actin, and tubulin, as well as for labeling fusion proteins via SNAP-tag technology.

I. Live-Cell Staining of Tubulin, Actin, and DNA

This protocol provides a general guideline for the direct labeling of intracellular structures in living cells.

Materials:

  • Abberior LIVE 610 conjugate (e.g., tubulin, actin, or DNA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Live-cell imaging medium (e.g., DMEM without phenol red)

  • Verapamil (optional, efflux pump inhibitor)

  • Cultured cells on coverslips or in imaging chambers

Procedure:

  • Stock Solution Preparation:

    • Dissolve the lyophilized Abberior LIVE 610 probe in anhydrous DMSO or DMF to a stock concentration of 1 mM.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation:

    • Pre-warm the live-cell imaging medium to the optimal cell culture temperature (typically 37°C).

    • Dilute the 1 mM stock solution in the pre-warmed imaging medium to a final working concentration of 0.01 to 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

    • For cell lines with high efflux pump activity, Verapamil can be added to the staining solution to improve dye retention.

    • Note: Prepare the staining solution fresh for each experiment as the probe may aggregate in aqueous solutions over time.

  • Cell Staining:

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Incubate the cells in the staining solution for 30 to 60 minutes under optimal cell growth conditions (e.g., 37°C, 5% CO₂).

  • Washing (Optional):

    • Due to the low concentrations used and the fluorogenic nature of the dye, a washing step is often not required.

    • If desired, cells can be rinsed with fresh live-cell imaging medium to remove any excess unbound probe.

  • Imaging:

    • Mount the coverslip on a slide with a drop of fresh imaging medium.

    • Proceed with imaging on a confocal or STED microscope equipped for live-cell imaging. For long-term imaging, it can be beneficial to have a low concentration of the dye present in the imaging medium.

II. SNAP-Tag Labeling of Fusion Proteins

This protocol is for labeling SNAP-tag fusion proteins expressed in living cells.

Materials:

  • Abberior LIVE 610 SNAP-tag probe

  • DMSO or DMF, anhydrous

  • Live-cell imaging medium

  • Cells expressing the SNAP-tag fusion protein

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the Abberior LIVE 610 SNAP-tag probe in anhydrous DMSO or DMF.

    • Store at -20°C, protected from light.

  • Staining Solution Preparation:

    • Dilute the stock solution in pre-warmed cell culture medium or live-cell imaging medium to a final concentration of 0.1 to 1 µM. The optimal concentration depends on the expression level of the fusion protein and the cell type.

  • Cell Labeling:

    • Remove the cell culture medium and rinse the cells once with pre-warmed live-cell imaging medium.

    • Incubate the cells in the staining solution for 30 minutes under optimal cell growth conditions.

  • Washing:

    • Remove the staining solution and wash the cells with fresh imaging medium for 30 minutes to allow any unbound probe to diffuse out of the cells.

  • Imaging:

    • Mount and image the cells as described in the previous protocol.

Visualizations

The following diagrams illustrate the core mechanism of action of Abberior LIVE 610 and a typical experimental workflow for live-cell imaging.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spirocyclic_ext Abberior LIVE 610 (Spirocyclic, Non-fluorescent) Spirocyclic_int Abberior LIVE 610 (Spirocyclic, Non-fluorescent) Spirocyclic_ext->Spirocyclic_int Passive Diffusion Membrane Zwitterionic_unbound Abberior LIVE 610 (Zwitterionic, Fluorescent) Spirocyclic_int->Zwitterionic_unbound Equilibrium Target Intracellular Target Bound_Complex Target-Bound Abberior LIVE 610 (Zwitterionic, Highly Fluorescent) Zwitterionic_unbound->Bound_Complex Binding

Caption: Mechanism of Abberior LIVE 610 action in live cells.

G Start Start: Culture cells on coverslips/imaging dishes Prepare_Stain Prepare Staining Solution (0.01 - 1 µM in imaging medium) Start->Prepare_Stain Wash_Cells Wash cells with pre-warmed medium Prepare_Stain->Wash_Cells Incubate Incubate cells with staining solution (30-60 min) Wash_Cells->Incubate Wash_Optional Optional: Wash with fresh medium Incubate->Wash_Optional Mount Mount coverslip on slide Wash_Optional->Mount Yes/No Image Image with Confocal or STED Microscope Mount->Image

References

Fluorescent red 610 discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Rhodamine B: A Red Fluorescent Dye with Emission around 610 nm

Introduction

This technical guide provides a comprehensive overview of Rhodamine B, a well-characterized red fluorescent dye often utilized in applications requiring an emission profile around 610 nm. While the designation "Fluorescent Red 610" may be used in some commercial contexts, Rhodamine B is a widely studied and representative fluorophore in this spectral range. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, properties, experimental protocols, and applications.

Rhodamine B was first developed in 1887 by Ceresole.[1] It belongs to the xanthene class of dyes and is known for its high fluorescence quantum yield and good photostability.[2] It is frequently used as a tracer dye in water, a fluorescent stain in microscopy, and as a laser dye.[3] Its fluorescence emission can be tuned to around 610 nm, making it a suitable proxy for "this compound".[3]

Core Properties of Rhodamine B

Rhodamine B's utility as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by the solvent environment and concentration.

Quantitative Data

A summary of the key quantitative data for Rhodamine B is presented in the table below for easy comparison.

PropertyValueSolvent/ConditionsReference
Molar Mass 479.02 g/mol N/A[3]
Appearance Green powderSolid State
Excitation Maximum (λex) ~546 nmMethanol
Emission Maximum (λem) ~567 nmMethanol
Tunable around 610 nmAs a laser dye
Molar Extinction Coefficient (ε) 106,000 cm⁻¹M⁻¹Methanol
Quantum Yield (Φf) 0.70Ethanol
0.65Basic Ethanol
0.49Ethanol
0.6894% Ethanol
0.43-
Solubility 8-15 g/LWater (20 °C)
15 g/LAlcohol (presumably ethanol)

Key Experimental Protocols

Detailed methodologies for the characterization and application of Rhodamine B are crucial for reproducible research.

Synthesis of Rhodamine B

Rhodamine B can be synthesized by the condensation reaction of m-diethylaminophenol with phthalic anhydride. A general laboratory-scale protocol is as follows:

  • Combine m-diethylaminophenol and phthalic anhydride in a reaction vessel.

  • Heat the mixture to approximately 180-200°C.

  • Maintain the temperature and stir the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and dissolve it in a suitable solvent, such as ethanol.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Rhodamine B.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law.

  • Prepare a stock solution: Accurately weigh a small amount of Rhodamine B and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Prepare a dilution series: Prepare a series of dilutions of the stock solution with the same solvent.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Plot the data: Plot the absorbance values against the corresponding concentrations.

  • Calculate ε: The molar extinction coefficient is the slope of the resulting line, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

  • Select a standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Rhodamine B (e.g., Rhodamine 6G).

  • Prepare solutions: Prepare dilute solutions of both the Rhodamine B sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculate quantum yield: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol for Staining Mitochondria and Measuring Membrane Potential

Rhodamine B can be used as a probe to assess mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the cationic Rhodamine B accumulates in the negatively charged mitochondrial matrix, leading to a strong fluorescent signal. Depolarization of the mitochondrial membrane results in the dispersal of the dye and a decrease in fluorescence intensity.

  • Cell Culture: Culture cells of interest to the desired confluency in a suitable medium.

  • Staining Solution Preparation: Prepare a stock solution of Rhodamine B in DMSO. Immediately before use, dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash with a warm phosphate-buffered saline (PBS). Add the Rhodamine B staining solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells gently with warm PBS to remove any unbound dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540 nm, emission ~625 nm).

  • Inducing Depolarization (Optional Control): To confirm that the staining is sensitive to ΔΨm, treat a parallel sample of stained cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), and observe the decrease in mitochondrial fluorescence.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to the use of Rhodamine B.

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis a Prepare Rhodamine B Stock Solution c Incubate Cells with Rhodamine B a->c b Culture and Prepare Cells b->c d Wash to Remove Unbound Dye c->d e Fluorescence Microscopy d->e f Image Analysis e->f

A typical workflow for cell staining with Rhodamine B.

mitochondrial_potential_pathway cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) cytosol Cytosol matrix->cytosol Disperses upon Depolarization cytosol->matrix Accumulates due to Negative Potential rhodamine_b Rhodamine B (Cationic Dye) rhodamine_b->cytosol Enters Cell

Signaling pathway of Rhodamine B in mitochondrial potential sensing.

logical_relationship cluster_properties Physicochemical Properties cluster_application Application Suitability cluster_outcome Experimental Outcome A High Molar Extinction Coefficient D Bright Fluorescent Signal A->D B High Quantum Yield B->D C Good Photostability E High-Contrast Imaging C->E D->E

Logical relationship between Rhodamine B properties and imaging outcome.

Applications in Research and Drug Development

Rhodamine B and its derivatives are versatile tools in various scientific disciplines.

  • Fluorescence Microscopy: As demonstrated, it is widely used for staining cellular compartments. Its application in the auramine-rhodamine stain is a classic method for detecting acid-fast bacteria like Mycobacterium.

  • Flow Cytometry: Rhodamine-conjugated antibodies are employed to identify and sort cells based on the expression of specific surface markers.

  • Fluorescence Resonance Energy Transfer (FRET): Rhodamine B can act as an acceptor in FRET-based assays to study molecular interactions and conformational changes in proteins and nucleic acids.

  • Drug Development: The ability of Rhodamine B to assess mitochondrial membrane potential is valuable in toxicology and drug discovery for screening compounds that may affect mitochondrial function. Changes in mitochondrial potential are an early indicator of apoptosis, making Rhodamine B a useful tool in cancer research.

Conclusion

Rhodamine B is a robust and versatile red fluorescent dye with properties that make it an excellent choice for a wide range of applications in research and drug development, particularly when an emission around 610 nm is desired. Its well-documented characteristics and established protocols provide a solid foundation for its use in cellular imaging, flow cytometry, and FRET-based assays. This guide offers a detailed resource for professionals seeking to employ this powerful fluorescent tool in their experimental work.

References

Methodological & Application

Application Notes: Fluorescent Red 610 Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Fluorescent Red 610, a bright, orange-red fluorescent dye. This fluorophore is well-suited for a variety of applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays. Proper antibody conjugation is critical for generating high-quality reagents that yield specific and reproducible results.

Introduction to this compound

This compound is a fluorescent dye with an excitation peak at approximately 590 nm and an emission peak around 610 nm.[1][2][3] This positions its fluorescence in the orange-red region of the visible spectrum.[4] It is commonly supplied as an amine-reactive succinimidyl ester (SE or NHS ester) for covalent attachment to primary amines (e.g., lysine residues) on antibodies.[5] The resulting conjugate is valuable for various biological detection methods.

Key Performance Characteristics

Properly labeled antibodies with this compound will exhibit bright fluorescence and high photostability, making them suitable for demanding imaging applications. The degree of labeling (DOL), which is the molar ratio of dye to antibody, is a critical parameter that must be optimized to ensure both strong fluorescence and retention of antibody functionality.

Spectral Properties

A summary of the spectral properties of this compound and a comparable dye, Andy Fluor™ 610, is presented below.

PropertyValueReference
Excitation Maximum (Absorbance)~590 nm
Emission Maximum~610 nm
Extinction Coefficient (for CAL Fluor Red 610)108,000 cm⁻¹M⁻¹
Recommended Excitation Source594 nm laser

Experimental Protocols

The following is a general protocol for labeling IgG antibodies with a this compound succinimidyl ester. This protocol may require optimization for specific antibodies and applications.

Materials and Reagents
  • Purified IgG antibody (2-10 mg/mL in an amine-free buffer like PBS)

  • This compound succinimidyl ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Purification resin (e.g., Sephadex G-25) or ultrafiltration device

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS)

  • (Optional) Quenching solution: 1 M Tris-HCl or glycine, pH 7.4

Antibody Preparation Workflow

cluster_prep Antibody Preparation start Start with Purified Antibody buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) start->buffer_exchange concentrate Concentrate Antibody (2-10 mg/mL) buffer_exchange->concentrate

Caption: Workflow for preparing the antibody before conjugation.

Antibody Labeling Protocol
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the dye. If necessary, perform a buffer exchange using dialysis or a spin column.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-9.0.

  • Dye Preparation:

    • Allow the vial of this compound succinimidyl ester to equilibrate to room temperature.

    • Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • While gently vortexing, add the calculated amount of dye stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point, but this should be optimized.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration device.

    • The first colored band to elute from the column is the labeled antibody.

    • Alternatively, some commercial kits provide a quenching solution that eliminates the need for a purification step.

Antibody Labeling and Purification Workflow

cluster_workflow Antibody Labeling and Purification cluster_reaction Conjugation cluster_purification Purification prep_antibody Prepare Antibody Solution (pH 8.3-9.0) mix Mix Antibody and Dye prep_antibody->mix prep_dye Prepare Dye Stock Solution (in DMSO) prep_dye->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate purify Separate Conjugate from Free Dye (e.g., Gel Filtration) incubate->purify qc Quality Control (Determine DOL) purify->qc storage Store Labeled Antibody qc->storage

Caption: Overall workflow for antibody labeling and purification.

Quality Control

After purification, it is essential to characterize the labeled antibody.

Determination of Degree of Labeling (DOL)

The DOL can be calculated using the following formulas based on absorbance measurements:

  • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~590 nm for this compound, A_max).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the A₂₈₀ reading to account for the dye's absorbance at this wavelength.

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀) Where CF₂₈₀ is the correction factor for the dye at 280 nm.

Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length) Where ε_antibody is the extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

Dye Concentration (M) = A_max / (ε_dye × path length) Where ε_dye is the extinction coefficient of the dye at its A_max.

DOL = Dye Concentration / Antibody Concentration

An optimal DOL is typically between 2 and 7, though this can vary.

Functional Validation

The performance of the labeled antibody should be validated in the intended application (e.g., flow cytometry, immunofluorescence). This includes titrating the antibody to determine the optimal concentration and running appropriate controls.

Essential Controls for Immunofluorescence

cluster_controls Essential Controls for Immunofluorescence cluster_neg_controls Negative Controls cluster_pos_controls Positive Controls main_exp Primary Antibody + Secondary Antibody no_primary No Primary Antibody isotype Isotype Control unlabeled Unlabeled Sample (Autofluorescence) pos_control Known Positive Sample/Cell Line

Caption: Key controls for validating immunofluorescence staining.

  • Unlabeled Control: To assess the level of autofluorescence in the sample.

  • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody (in indirect staining).

  • Isotype Control: An antibody of the same isotype and with the same fluorescent label but with no specificity for the target antigen, to determine non-specific binding of the primary antibody.

  • Positive and Negative Controls: Cells or tissues known to express or not express the target antigen to confirm the antibody's specificity and the staining protocol's effectiveness.

By following these protocols and incorporating rigorous quality control, researchers can confidently generate and utilize this compound-labeled antibodies for a wide range of applications.

References

Revolutionizing qPCR Probe Design: CAL Fluor Red 610

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of real-time quantitative polymerase chain reaction (qPCR), the choice of fluorophore is paramount to achieving sensitive and reliable results. CAL Fluor Red 610, a xanthene dye, has emerged as a superior alternative to traditional red fluorophores for qPCR probe design. It fluoresces in the orange-red region of the visible spectrum, offering an optimal balance of brightness, photostability, and quenching efficiency.[1][2][3] This application note provides a comprehensive overview of CAL Fluor Red 610, including its spectral properties, benefits in qPCR probe design, and detailed protocols for its use.

Spectral Properties

CAL Fluor Red 610 exhibits a narrow emission spectrum, which is crucial for minimizing spectral overlap in multiplex qPCR assays. Its excitation and emission maxima are well-suited for the optical systems of most modern qPCR instruments.

PropertyValueReference
Excitation Maximum (λmax)590 nm[4][5]
Emission Maximum (λmax)610 nm
Molar Extinction Coefficient108,000 cm⁻¹M⁻¹
Quantum Yield0.87
Recommended QuencherBlack Hole Quencher®-2 (BHQ®-2)

Advantages of CAL Fluor Red 610 in qPCR Probe Design

CAL Fluor Red 610 offers several key advantages over other red fluorophores, such as Texas Red® and Cy5, making it an ideal choice for a variety of qPCR applications.

  • Enhanced Brightness and Photostability: CAL Fluor Red 610 exhibits a high quantum yield and is more resistant to photobleaching compared to other red dyes, resulting in brighter and more stable signals.

  • Superior Quenching Efficiency: When paired with the Black Hole Quencher®-2 (BHQ®-2), CAL Fluor Red 610 demonstrates excellent FRET (Förster Resonance Energy Transfer) quenching, leading to low background fluorescence and a high signal-to-noise ratio.

  • Versatility in Probe Formats: This dye can be incorporated into various qPCR probe designs, including TaqMan® probes (hydrolysis probes) and Molecular Beacons.

  • Ideal for Multiplexing: The distinct spectral properties of CAL Fluor Red 610 allow for its effective use in multiplex assays with minimal crosstalk between channels.

  • Cost-Effective Alternative: CAL Fluor Red 610 provides a high-performance, lower-cost alternative to other commonly used red fluorophores like ROX and Texas Red®.

Comparative Data

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Recommended Quencher
CAL Fluor Red 610 590610108,000BHQ®-2
Cy5 649670250,000BHQ®-3
Texas Red® 58360385,000BHQ®-2

Experimental Protocols

Protocol 1: Designing a CAL Fluor Red 610 TaqMan® Probe

This protocol outlines the key considerations for designing a high-quality TaqMan® probe incorporating CAL Fluor Red 610.

Probe Design Workflow

A Identify Target Sequence B Design Primers (Tm 58-60°C) A->B C Design Probe (Tm 68-70°C) - 20-30 bases in length - No G at 5' end - More C's than G's B->C D Incorporate CAL Fluor Red 610 at 5' End C->D E Incorporate BHQ-2 at 3' End D->E F Perform BLAST Search to Confirm Specificity E->F G Order Synthesis and Purification (HPLC) F->G

Caption: Workflow for designing a CAL Fluor Red 610 TaqMan® probe.

Methodology:

  • Target Selection: Identify a target region of 75-150 base pairs within your gene of interest.

  • Primer Design:

    • Design forward and reverse primers with a melting temperature (Tm) of 58-60°C.

    • Aim for a GC content of 30-80%.

    • Avoid runs of identical nucleotides, especially four or more Gs.

  • Probe Design:

    • The probe should be 20-30 nucleotides in length to ensure efficient quenching.

    • The Tm of the probe should be 8-10°C higher than the primers (68-70°C).

    • The probe must not have a G at the 5' end, as this can quench the fluorescence of CAL Fluor Red 610.

    • The probe should have a higher C content than G content.

  • Fluorophore and Quencher Placement:

    • Position CAL Fluor Red 610 at the 5' end of the probe.

    • Place BHQ®-2 at the 3' end of the probe.

  • In Silico Analysis: Perform a BLAST search to ensure the primer and probe sequences are specific to your target.

  • Synthesis and Purification: Order the probe with HPLC purification to ensure high quality.

Protocol 2: Real-Time qPCR using a CAL Fluor Red 610 TaqMan® Probe

This protocol provides a general framework for a 20 µL qPCR reaction. Optimization of reaction components and cycling conditions may be necessary for specific targets and instruments.

qPCR Reaction Setup Workflow

A Prepare Master Mix: - 2x qPCR Master Mix - Forward Primer - Reverse Primer - CAL Fluor Red 610 Probe - Nuclease-Free Water B Aliquot Master Mix into qPCR Plate/Tubes A->B C Add Template DNA/cDNA to each well B->C D Seal Plate/Tubes and Centrifuge Briefly C->D E Load into qPCR Instrument D->E F Run Thermal Cycling Protocol E->F G Analyze Data F->G

Caption: Workflow for setting up a qPCR reaction with a CAL Fluor Red 610 probe.

Reaction Components:

ComponentFinal ConcentrationVolume for 20 µL Reaction
2x qPCR Master Mix1x10 µL
Forward Primer (10 µM)200-400 nM0.4-0.8 µL
Reverse Primer (10 µM)200-400 nM0.4-0.8 µL
CAL Fluor Red 610 Probe (10 µM)100-200 nM0.2-0.4 µL
Template DNA/cDNA<100 ng1-5 µL
Nuclease-Free Water-Up to 20 µL

Thermal Cycling Conditions (Two-Step Protocol):

StepTemperatureTimeCycles
Enzyme Activation95°C2 minutes1
Denaturation95°C15 seconds40
Annealing/Extension/Data Acquisition60°C60 seconds

Data Analysis:

  • Set the baseline and threshold for each target.

  • Determine the quantification cycle (Cq) or threshold cycle (Ct) values for each sample.

  • Perform relative or absolute quantification based on your experimental design.

Protocol 3: Designing a CAL Fluor Red 610 Molecular Beacon Probe

Molecular Beacons are hairpin-shaped probes that are highly specific and can be used for various applications, including SNP genotyping and multiplexing.

Molecular Beacon Design Principles

cluster_0 Closed State (No Target) cluster_1 Open State (Target Hybridization) a 5'-CAL Fluor Red 610 b Stem a->b c Loop (Probe Sequence) b->c d Stem c->d e 3'-BHQ-2 d->e f 5'-CAL Fluor Red 610 g Probe-Target Hybrid f->g h 3'-BHQ-2 g->h i Target DNA g->i

Caption: The conformational states of a Molecular Beacon probe.

Methodology:

  • Loop Sequence Design:

    • The loop sequence should be 15-30 nucleotides long and complementary to the target sequence.

    • The Tm of the loop-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.

  • Stem Sequence Design:

    • The stem consists of two complementary arm sequences, typically 5-7 base pairs long.

    • The stem Tm should be 7-10°C higher than the annealing temperature to ensure the beacon remains in a hairpin conformation in the absence of the target.

    • Avoid G residues near the 5' end where CAL Fluor Red 610 is attached.

  • Fluorophore and Quencher:

    • Attach CAL Fluor Red 610 to the 5' end.

    • Attach BHQ®-2 to the 3' end.

  • In Silico Analysis: Use secondary structure prediction software to ensure the intended hairpin structure is stable and that no alternative secondary structures exist.

Conclusion

CAL Fluor Red 610 is a high-performance fluorophore that offers significant advantages for qPCR probe design. Its superior brightness, photostability, and quenching efficiency make it an excellent choice for a wide range of applications, from gene expression analysis to multiplex pathogen detection. By following the detailed protocols provided in this application note, researchers can confidently design and implement robust and reliable qPCR assays utilizing the power of CAL Fluor Red 610.

References

Application Notes and Protocols for Abberior LIVE 610 in Live-Cell STED Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abberior LIVE 610 is a highly photostable and bright red fluorescent dye specifically designed for live-cell super-resolution microscopy.[1][2] Its exceptional cell permeability allows for labeling of intracellular structures at very low nanomolar concentrations, which effectively minimizes background noise and cytotoxicity, making it ideal for long-term stimulated emission depletion (STED) and confocal imaging of living cells and tissues.[1][3] This document provides detailed application notes and protocols for the effective use of Abberior LIVE 610 in live-cell STED microscopy.

Photophysical Properties

The photophysical properties of Abberior LIVE 610 are optimized for STED microscopy, offering high brightness and photostability.[4] These characteristics are crucial for achieving high-resolution images in living specimens.

PropertyValueReference
Maximum Excitation 611 nm
Maximum Emission 636 nm
Molar Extinction Coefficient 100,000 cm⁻¹M⁻¹
Quantum Yield 0.50
Fluorescence Lifetime 3.1 ns
Recommended STED Depletion Wavelength 750 - 800 nm
Charge 0
Photophysical properties were measured for the carboxylic acid form in PBS at pH 7.4.

Applications in Live-Cell Imaging

Abberior LIVE 610 is a versatile tool for a range of live-cell imaging applications due to its availability in various conjugates. These ready-to-use probes enable the visualization of dynamic cellular processes with high spatial and temporal resolution.

Available Conjugates and Their Applications:

  • Tubulin: For real-time imaging of microtubule dynamics, which is critical for understanding cell division, intracellular transport, and cell motility.

  • Actin: To visualize the dynamic actin cytoskeleton, involved in processes such as cell shape changes, migration, and cytokinesis.

  • DNA: For tracking chromatin dynamics and nuclear organization in living cells.

  • SNAP-tag®: Allows for specific labeling of fusion proteins, enabling the study of protein localization, trafficking, and interactions.

  • Mitochondria: To investigate mitochondrial morphology, dynamics, and their role in cellular metabolism and signaling.

Experimental Protocols

The following protocols provide a general framework for using Abberior LIVE 610 conjugates for live-cell STED microscopy. Optimization may be required depending on the specific cell type and experimental conditions.

I. Cell Preparation
  • Seed cells on high-quality glass coverslips (#1.5H, 170 µm thickness) or in glass-bottom dishes suitable for high-resolution microscopy.

  • Culture the cells in their standard growth medium until they reach the desired confluency (typically 12-36 hours before labeling).

  • Ensure the cells are healthy and actively growing at the time of the experiment.

II. Labeling with Abberior LIVE 610 Probes
  • Prepare Staining Solution:

    • Prepare a stock solution of the Abberior LIVE 610 conjugate (e.g., 1 mM in anhydrous DMSO). Store this stock solution at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to a final working concentration. The recommended starting concentration is typically in the low nanomolar to low micromolar range (e.g., 0.1 - 2 µM), but this should be optimized for your specific cell type and target. For long-term imaging, use the lowest possible concentration that gives a sufficient signal-to-noise ratio.

  • Cell Staining:

    • Aspirate the culture medium from the cells and wash once with pre-warmed imaging medium (e.g., phenol red-free DMEM).

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

    • For SNAP-tag labeling, follow the specific protocol for your SNAP-tag fusion protein, which typically involves a similar incubation step with the benzylguanine-conjugated dye.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye.

    • After the final wash, add fresh, pre-warmed imaging medium to the cells. The sample is now ready for imaging.

III. Live-Cell STED Microscopy
  • Microscope Setup:

    • Use a STED microscope equipped with an excitation source suitable for Abberior LIVE 610 (e.g., a 630-650 nm laser) and a STED depletion laser in the range of 750-800 nm.

    • Ensure the microscope is equipped with a high numerical aperture objective lens (e.g., 100x/1.4 NA oil immersion).

    • Use a suitable detector, such as an avalanche photodiode (APD), with a filter matched to the emission spectrum of Abberior LIVE 610 (e.g., 615/20 nm).

  • Image Acquisition:

    • Locate the stained cells using a low-power excitation laser to minimize phototoxicity.

    • Define the region of interest for STED imaging.

    • Set the STED laser power. Start with a moderate power and increase as needed to achieve the desired resolution, while monitoring for any signs of phototoxicity.

    • Optimize image acquisition parameters such as pixel size, dwell time, and scanning speed to obtain a high-quality image with minimal photodamage.

    • For time-lapse imaging, use the lowest possible laser powers and longest possible intervals between frames to maintain cell health.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell STED microscopy experiment using Abberior LIVE 610.

G cluster_prep Cell Preparation cluster_labeling Staining cluster_imaging STED Microscopy cell_seeding Seed Cells on Coverslips cell_culture Culture Cells (12-36h) cell_seeding->cell_culture prep_stain Prepare Staining Solution cell_culture->prep_stain Ready for Labeling incubate Incubate with LIVE 610 prep_stain->incubate wash Wash to Remove Unbound Dye incubate->wash setup Microscope Setup wash->setup Ready for Imaging acquire Image Acquisition setup->acquire analysis Data Analysis acquire->analysis

Caption: General workflow for live-cell STED microscopy.

Visualizing Cellular Dynamics

Abberior LIVE 610 conjugates for tubulin and mitochondria can be used to visualize the dynamic interplay between these two organelles, which is crucial for processes like mitochondrial transport and positioning within the cell.

G cluster_cell Cellular Dynamics Mitochondria Mitochondria (LIVE 610-Mito) ATP ATP Mitochondria->ATP produces Microtubules Microtubule Network (LIVE 610-Tubulin) MotorProteins Motor Proteins (Kinesin/Dynein) Microtubules->MotorProteins provides track for MotorProteins->Mitochondria transports ATP->MotorProteins powers

Caption: Mitochondrial transport along microtubules.

References

Application Notes and Protocols for Fluorescent Red 610 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red 610 is a synthetic fluorophore that emits in the red region of the visible spectrum, making it a valuable tool for multicolor flow cytometry. Its spectral properties allow for its effective use in combination with common blue and violet laser-excitable dyes with minimal spectral overlap. This document provides detailed application notes and protocols for the successful implementation of this compound in flow cytometry experiments, catering to the needs of researchers, scientists, and professionals in drug development.

Spectral Properties and Quantitative Data

This compound and its analogs, such as CAL Fluor Red 610 and Calibro® Fluor 610, exhibit consistent spectral characteristics. The quantitative data for these dyes are summarized below for easy comparison.

PropertyValueReference
Excitation Maximum (λex) 590 nm[1][2][3][4][5]
Emission Maximum (λem) 610 nm
Extinction Coefficient (ε) ~108,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.87
Recommended Laser Line Yellow/Green (561 nm) or Green (532 nm)
Common Quencher BHQ®-2

Applications in Flow Cytometry

This compound is well-suited for a variety of flow cytometry applications due to its brightness and distinct spectral profile.

  • Immunophenotyping: Identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.

  • Multi-color Panel Design: Its emission in the red spectrum allows for its inclusion in complex multicolor panels with minimal compensation requirements when combined with fluorophores excited by blue and violet lasers.

  • Detection of Low-Abundance Antigens: The brightness of this compound makes it suitable for resolving dimly stained populations.

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound NHS ester to a primary antibody.

Materials:

  • Purified antibody (0.5-1 mg/mL in PBS, free of BSA, gelatin, or other carrier proteins)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Desalting column or centrifugal filters (10-100 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Stabilizing buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS overnight at 4°C to remove any amine-containing buffers or stabilizers. Determine the antibody concentration.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • pH Adjustment: Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, raising the pH to ~8.3.

  • Conjugation Reaction: Add the reactive this compound solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 10:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification: Remove unconjugated dye using a desalting column or by repeated washing with centrifugal filters.

  • Storage: Store the conjugated antibody at 4°C in a stabilizing buffer, protected from light.

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody Purified Antibody in PBS ph_adjust Adjust pH with Sodium Bicarbonate antibody->ph_adjust dye This compound NHS Ester in DMSO mixing Mix Antibody and Dye dye->mixing ph_adjust->mixing incubation Incubate 1-2h at RT (dark) mixing->incubation purify Remove Unconjugated Dye incubation->purify storage Store at 4°C purify->storage

Antibody Conjugation Workflow
Direct Immunofluorescent Staining of Cell Surfaces

This protocol outlines the steps for staining cell surface antigens using a directly conjugated this compound antibody.

Materials:

  • Single-cell suspension (1 x 10⁶ cells/sample)

  • Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound-conjugated primary antibody

  • Flow cytometry tubes

  • Optional: Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold staining buffer.

  • Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.

  • Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to 100 µL of the cell suspension (1 x 10⁶ cells).

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.

  • Viability Staining (Optional): If a viability dye is used, add it according to the manufacturer's instructions.

  • Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.

G Direct Immunofluorescent Staining start Single-Cell Suspension (1x10^6 cells) block Fc Block (Optional) start->block stain Add this compound-Ab block->stain incubate Incubate 20-30 min at 4°C stain->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Direct Immunofluorescent Staining
Intracellular Staining

For intracellular targets, a fixation and permeabilization step is required.

Materials:

  • All materials for direct immunofluorescent staining

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)

Procedure:

  • Surface Staining: Perform surface staining as described in the direct staining protocol (steps 1-5).

  • Fixation: After washing, resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells once with staining buffer.

  • Permeabilization: Resuspend the fixed cells in permeabilization buffer.

  • Intracellular Staining: Add the this compound-conjugated antibody for the intracellular target and incubate for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Resuspension: Resuspend the cells in staining buffer for analysis.

  • Acquisition: Analyze the samples on a flow cytometer.

Instrument Setup and Data Acquisition

  • Laser: Use a yellow/green (561 nm) or green (532 nm) laser for optimal excitation. A blue (488 nm) laser can also be used for sub-optimal excitation.

  • Emission Filter: A bandpass filter appropriate for collecting light around 610 nm (e.g., 610/20 nm or 615/20 nm) should be used.

  • Compensation: When using this compound in a multicolor panel, single-stained compensation controls are essential to correct for spectral overlap.

  • Voltage Settings: Adjust the photomultiplier tube (PMT) voltages to ensure that the negative population is on scale and the positive population is within the linear range of detection.

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal - Low antigen expression- Suboptimal antibody concentration- Inadequate laser power or filter setup- Use a brighter fluorophore for low-abundance targets.- Titrate the antibody to determine the optimal concentration.- Ensure correct instrument settings.
High Background - Non-specific antibody binding- High antibody concentration- Dead cells- Use an Fc block.- Titrate the antibody.- Include a viability dye to exclude dead cells.
High CVs - High flow rate- Cell clumps- Use a lower flow rate.- Filter the cell suspension before analysis.

Signaling Pathway Example: T-Cell Activation

This compound can be used to identify activated T-cells by targeting surface markers like CD69 or intracellular markers such as phosphorylated signaling proteins.

G Simplified T-Cell Activation Pathway TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP70 Phosphorylation Lck->ZAP70 PLCg1 PLCγ1 Activation ZAP70->PLCg1 IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT & AP-1 Activation Ca_PKC->NFAT_AP1 Gene_Expression Gene Expression (e.g., IL-2, CD69) NFAT_AP1->Gene_Expression CD69_Staining CD69 Staining (this compound) Gene_Expression->CD69_Staining

Simplified T-Cell Activation Pathway

References

Application Notes and Protocols for Fluorescent Red 610 in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize specific proteins or other antigens within cells or tissue sections.[1][2] This method provides valuable insights into protein localization, distribution, and co-localization. These application notes provide a detailed protocol for using a fluorescent red dye with an emission maximum around 610 nm, herein referred to as "Fluorescent Red 610," for indirect immunofluorescence. This dye is analogous to commonly used fluorophores such as Texas Red and Alexa Fluor 594.[3][4]

Spectral Properties

The selection of a fluorophore is critical for successful immunofluorescence imaging. Key characteristics include the excitation and emission maxima, which dictate the appropriate laser lines and filter sets for microscopy. Below is a summary of the spectral properties of Texas Red, a common dye spectrally similar to a generic "this compound."

PropertyValueReference
Excitation Maximum ~596 nm
Emission Maximum ~615 nm
Recommended Laser Lines 561 nm or 594 nm
Common Filter Set 610/20 nm
Alternative Dyes Alexa Fluor 594, DyLight 594, CF®594

Experimental Protocol: Indirect Immunofluorescence

This protocol outlines the steps for staining cultured cells. The indirect method involves the use of an unlabeled primary antibody that is specific to the target antigen, followed by a secondary antibody conjugated to this compound that recognizes the primary antibody.

Materials
  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI or Hoechst) (optional)

  • Antifade Mounting Medium

  • Glass slides and coverslips

  • Humidified chamber

Procedure

1. Cell Culture and Sample Preparation

  • Grow cultured cells on sterile glass coverslips or in chamber slides to a confluency of 70-80%.

  • Gently wash the cells twice with warm PBS to remove culture medium.

2. Fixation

  • Fixation preserves cellular morphology and anchors the target antigen.

  • Incubate cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Alternatively, for some antigens, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used. Methanol fixation also permeabilizes the cells.

  • Rinse the cells three times with PBS for 5 minutes each.

3. Permeabilization

  • Permeabilization is necessary to allow antibodies to access intracellular antigens. This step can be skipped if using methanol fixation.

  • Incubate the fixed cells with a permeabilization buffer, such as 0.1-0.3% Triton X-100 in PBS, for 3-5 minutes at room temperature.

  • Rinse the cells three times with PBS for 5 minutes each.

4. Blocking

  • Blocking minimizes non-specific binding of antibodies.

  • Incubate the cells with a blocking buffer for 60 minutes at room temperature. The blocking serum should ideally be from the same species in which the secondary antibody was raised.

5. Primary Antibody Incubation

  • Dilute the primary antibody to its optimal concentration in the blocking buffer. A typical starting dilution is 1:100 to 1:1000. Titration experiments are recommended to determine the best dilution.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

6. Secondary Antibody Incubation

  • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

7. Counterstaining (Optional)

  • To visualize cell nuclei, incubate the cells with a nuclear stain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.

  • Wash the cells thoroughly with PBS.

8. Mounting

  • Invert the coverslip onto a glass slide with a drop of antifade mounting medium. Antifade reagents are crucial for preserving the fluorescent signal.

  • Seal the edges of the coverslip with nail polish to prevent drying.

  • Store the slides flat at 4°C, protected from light, until imaging.

9. Imaging

  • Examine the stained cells using a fluorescence microscope equipped with the appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm).

Workflow and Visualization

The following diagrams illustrate the key steps in the indirect immunofluorescence protocol.

G Indirect Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_culture 1. Cell Culture fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (this compound) primary_ab->secondary_ab counterstain 7. Counterstaining (Optional) secondary_ab->counterstain mounting 8. Mounting counterstain->mounting imaging 9. Imaging mounting->imaging

Caption: Overview of the indirect immunofluorescence staining protocol.

G Antibody Binding in Indirect Immunofluorescence cluster_cell Cell cluster_antibodies Antibodies antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Secondary Antibody primary_ab->secondary_ab Recognized by fluorophore Fluorescent Red 610 secondary_ab->fluorophore Conjugated to

Caption: Schematic of antibody interactions in indirect immunofluorescence.

References

LiFluor™ 610 NHS Ester: Application Notes and Protocols for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LiFluor™ 610 is a bright and photostable rhodamine-based fluorescent dye ideal for labeling proteins and other biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, forming a stable amide bond.[1][2] This process, known as protein conjugation, is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in a variety of applications.[3][4] LiFluor™ 610-labeled proteins are well-suited for use in fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays. These application notes provide detailed protocols for the successful conjugation of LiFluor™ 610 NHS ester to proteins and its subsequent application in biological research.

Quantitative Data Summary

The spectral and physical properties of LiFluor™ 610 NHS Ester are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)610 nm
Emission Maximum (λem)625 nm
Molar Extinction Coefficient (ε)100,000 cm⁻¹M⁻¹
Recommended Excitation Source594 nm laser
Molecular Weight~1,100 g/mol
Reactive GroupN-hydroxysuccinimide (NHS) Ester
Reactivity TargetPrimary amines (-NH₂)

Experimental Protocols

Protocol 1: Protein Conjugation with LiFluor™ 610 NHS Ester

This protocol describes the covalent labeling of a protein with LiFluor™ 610 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein. A starting point of a 10-20 fold molar excess of the dye is recommended.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate)

  • LiFluor™ 610 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of LiFluor™ 610 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the LiFluor™ 610 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the LiFluor™ 610 NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage buffer (e.g., PBS).

    • Collect the fractions containing the brightly colored, labeled protein.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of LiFluor™ 610, which is 610 nm (A₆₁₀).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. A correction factor (CF) for the spectrally similar iFluor™ 610 is 0.49.

      • Corrected A₂₈₀ = A₂₈₀ - (A₆₁₀ × 0.49)

    • Calculate the molar concentration of the protein using the Beer-Lambert law:

      • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye using the Beer-Lambert law:

      • Dye Concentration (M) = A₆₁₀ / (ε_dye × path length)

      • Where ε_dye for LiFluor™ 610 is 100,000 M⁻¹cm⁻¹.

  • Calculate Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Reactive Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester LiFluor™ 610-NHS Ester NHS_Ester->Intermediate Conjugate LiFluor™ 610-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Release of NHS NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct

Figure 1. Reaction of LiFluor™ 610 NHS ester with a primary amine on a protein.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Conjugation Mix Protein and Dye (Incubate 1 hr at RT or overnight at 4°C) Protein_Prep->Conjugation Dye_Prep Prepare LiFluor™ 610 NHS Ester (Anhydrous DMSO) Dye_Prep->Conjugation Quenching Quench Reaction (e.g., with Tris buffer) Conjugation->Quenching Purification Purify Conjugate (Gel Filtration) Quenching->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization

Figure 2. Experimental workflow for LiFluor™ 610 NHS ester protein conjugation.

Application Example: FRET-Based Assay for ERK Signaling

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions in living cells. A genetically encoded biosensor, such as an ERK Kinase Activity Reporter (EKAR), can be used to monitor the activity of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. In this example, a FRET pair of fluorescent proteins is used. For studying this pathway with externally labeled proteins, a suitable FRET donor/acceptor pair could involve a green fluorescent protein (GFP) as the donor and LiFluor™ 610 as the acceptor, attached to interacting proteins in the ERK cascade.

Upon activation of a receptor tyrosine kinase (RTK) by a growth factor, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK. The activated ERK then phosphorylates its downstream targets. By labeling ERK and its substrate with a FRET pair, the phosphorylation-induced conformational change brings the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET.

ERK_FRET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK_Donor ERK-Donor (e.g., GFP) MEK->ERK_Donor Phosphorylation Substrate_Acceptor Substrate-Acceptor (LiFluor™ 610) ERK_Donor->Substrate_Acceptor Phosphorylation & Interaction Transcription Gene Transcription ERK_Donor->Transcription Translocation & Activation

Figure 3. ERK signaling pathway illustrating a FRET-based interaction assay.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Degree of Labeling - Protein concentration is too low.- pH of the reaction buffer is not optimal.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester.- Increase protein concentration to 2-10 mg/mL.- Ensure the pH is between 8.3 and 8.5.- Use an amine-free buffer (e.g., PBS, bicarbonate).- Prepare the dye solution immediately before use and protect it from moisture.
Protein Precipitation - High degree of labeling leading to aggregation.- Inappropriate buffer conditions.- Reduce the molar excess of the dye in the reaction.- Perform a buffer exchange to a more suitable storage buffer after purification.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification using an appropriately sized gel filtration column.
No or Weak Fluorescent Signal - Dye degradation.- Inefficient labeling.- Store the dye protected from light and moisture.- Re-optimize the labeling conditions (pH, dye-to-protein ratio).

References

Application Notes and Protocols for CAL Fluor Red 610 Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL Fluor Red 610 is a fluorescent dye that serves as a robust tool for labeling oligonucleotides used in a variety of molecular biology applications. With an absorption maximum at 590 nm and an emission maximum at 610 nm, it fluoresces in the orange-red region of the visible spectrum.[1][2] This makes it an excellent alternative for dyes like Texas Red and ROX.[][4] CAL Fluor Red 610 is particularly well-suited for use in real-time quantitative PCR (qPCR) assays, often as a reporter dye in hydrolysis probes (e.g., TaqMan® probes) and Molecular Beacons.[1] It can be effectively quenched by Black Hole Quencher® 2 (BHQ®-2).

A key advantage of the CAL Fluor dyes, including CAL Fluor Red 610, is that they are designed for incorporation during oligonucleotide synthesis. This is achieved through the use of phosphoramidite or Controlled Pore Glass (CPG) chemistries, which generally results in more efficient and consistent labeling compared to post-synthesis conjugation methods. The unique attachment chemistry also ensures that the final product is a single, well-defined isomer, which simplifies purification and analysis.

These application notes provide detailed protocols for the labeling of oligonucleotides with CAL Fluor Red 610 at the 5' and 3' termini, as well as internally. Additionally, it includes information on the purification and quality control of the labeled oligonucleotides and their application in qPCR.

Data Presentation

Spectral and Physical Properties of CAL Fluor Red 610
PropertyValueReference
Excitation Maximum (λabs)590 nm
Emission Maximum (λem)610 nm
Molar Extinction Coefficient (at λabs)108,000 M-1cm-1
Recommended QuencherBHQ®-2
AppearanceRed solid
Estimated Oligonucleotide Labeling Efficiency with CAL Fluor Red 610
Labeling MethodTypical Coupling EfficiencyExpected Final Yield (Post-Purification)Factors Influencing Yield
5' Labeling (Phosphoramidite)>99% (per cycle for standard phosphoramidites)10-50%Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.
3' Labeling (CPG)N/A (Initiates synthesis)10-50%Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.
Internal Labeling (dT Phosphoramidite)>99% (per cycle for standard phosphoramidites)10-50%Oligonucleotide length and sequence, synthesis scale, success of deprotection, purification method (e.g., HPLC, PAGE), and handling.

Note: The final yield of a labeled oligonucleotide is highly variable and depends on several factors. The coupling efficiency of the phosphoramidite chemistry itself is typically very high. However, the overall yield is significantly impacted by the length and sequence of the oligonucleotide, the scale of the synthesis, and the efficiency of the post-synthesis deprotection and purification steps. The provided yield ranges are estimates for standard-length oligonucleotides (20-40 bases) and can be lower for longer or more complex sequences.

Experimental Protocols

5'-Labeling of Oligonucleotides using CAL Fluor Red 610 Phosphoramidite

This protocol describes the incorporation of CAL Fluor Red 610 at the 5'-terminus of an oligonucleotide during standard solid-phase synthesis.

Materials:

  • CAL Fluor Red 610 Amidite

  • Standard DNA synthesis reagents and solvents (e.g., activator, capping reagents, oxidizer, deblocking solution)

  • Anhydrous acetonitrile for phosphoramidite dissolution

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

  • Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard DNA synthesizer using phosphoramidite chemistry.

  • Preparation of CAL Fluor Red 610 Amidite: Just prior to the final coupling step, dissolve the CAL Fluor Red 610 Amidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • 5'-Coupling: In the final coupling cycle, introduce the dissolved CAL Fluor Red 610 Amidite to the synthesizer. The synthesizer will perform the coupling reaction to attach the dye to the 5'-hydroxyl group of the oligonucleotide.

  • Cleavage and Deprotection:

    • After synthesis is complete, transfer the CPG support to a screw-cap vial.

    • Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

    • Incubate at 60°C for 3 hours. Caution: Avoid using strong bases like concentrated ammonia, as they can degrade the CAL Fluor Red 610 dye.

    • Allow the vial to cool to room temperature.

    • Filter the solution to separate the deprotected oligonucleotide from the CPG support.

    • Evaporate the supernatant to dryness using a vacuum centrifuge.

  • Purification:

    • Resuspend the dried, labeled oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA or sterile water).

    • Purify the labeled oligonucleotide using reverse-phase HPLC to separate the full-length, labeled product from failure sequences and unlabeled oligonucleotides.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified oligonucleotide at 260 nm (for the oligonucleotide) and 590 nm (for CAL Fluor Red 610).

    • Calculate the concentration and labeling efficiency.

    • Verify the mass of the final product using mass spectrometry. The expected mass increase due to the CAL Fluor Red 610 moiety is 636.69 Da.

3'-Labeling of Oligonucleotides using CAL Fluor Red 610 CPG

This protocol utilizes a solid support pre-derivatized with CAL Fluor Red 610 to synthesize an oligonucleotide with the dye at the 3'-terminus.

Materials:

  • CAL Fluor Red 610 CPG

  • Standard DNA synthesis reagents, solvents, and phosphoramidites

  • DNA synthesizer

  • Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

  • Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

  • Synthesizer Setup: Pack a synthesis column with the appropriate amount of CAL Fluor Red 610 CPG for the desired synthesis scale.

  • Oligonucleotide Synthesis: Perform the oligonucleotide synthesis on a standard DNA synthesizer, starting from the CAL Fluor Red 610 CPG. The first nucleoside phosphoramidite will be coupled to the dye-derivatized support.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, transfer the CPG to a screw-cap vial.

    • Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

    • Incubate at 60°C for 3 hours.

    • Cool the vial to room temperature.

    • Filter the solution to remove the CPG.

    • Evaporate the solution to dryness.

  • Purification:

    • Resuspend the crude labeled oligonucleotide in a suitable buffer.

    • Purify using reverse-phase HPLC.

  • Quantification and Quality Control:

    • Determine the concentration by measuring the absorbance at 260 nm and 590 nm.

    • Confirm the identity and purity of the final product by mass spectrometry.

Internal Labeling of Oligonucleotides using CAL Fluor Red 610 dT Phosphoramidite

This protocol describes the incorporation of CAL Fluor Red 610 at a specific internal thymidine (T) position within an oligonucleotide sequence.

Materials:

  • CAL Fluor Red 610 dT Phosphoramidite

  • Standard DNA synthesis reagents, solvents, and phosphoramidites

  • DNA synthesizer

  • CPG solid support

  • Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

  • Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

  • Oligonucleotide Synthesis: Begin the synthesis of the oligonucleotide sequence on a standard DNA synthesizer.

  • Preparation of CAL Fluor Red 610 dT Amidite: Dissolve the CAL Fluor Red 610 dT Phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Internal Coupling: At the desired thymidine position in the sequence, introduce the dissolved CAL Fluor Red 610 dT Amidite to the synthesizer for the coupling reaction.

  • Continue Synthesis: After the incorporation of the labeled dT, continue with the synthesis of the remaining sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG to a screw-cap vial.

    • Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

    • Incubate at 60°C for 3 hours.

    • Cool to room temperature and filter to remove the CPG.

    • Evaporate the supernatant to dryness.

  • Purification:

    • Resuspend the labeled oligonucleotide in an appropriate buffer.

    • Purify the product by reverse-phase HPLC.

  • Quantification and Quality Control:

    • Measure the absorbance at 260 nm and 590 nm to determine the concentration.

    • Verify the mass of the final product using mass spectrometry. The expected mass increase for the internal CAL Fluor Red 610 dT modification is 1033.09 Da.

Mandatory Visualization

qPCR_Workflow cluster_prep Reaction Setup cluster_detection Signal Detection reagents Master Mix (Polymerase, dNTPs, Buffer) denaturation Denaturation (95°C) reagents->denaturation primers Forward & Reverse Primers primers->denaturation probe CAL Fluor Red 610 Probe (with BHQ-2 Quencher) probe->denaturation template DNA Template template->denaturation annealing Annealing (55-65°C) denaturation->annealing Cool extension Extension (72°C) annealing->extension Hybridization detection Fluorescence Measurement annealing->detection extension->denaturation extension->detection analysis Data Analysis (Amplification Plot & Ct Value) detection->analysis

Caption: Workflow for qPCR using a CAL Fluor Red 610 labeled probe.

Caption: Signaling mechanism of a Molecular Beacon probe.

References

Application Notes and Protocols for abberior LIVE 610 Tubulin and Actin Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of abberior LIVE 610 fluorescent probes for the visualization of tubulin and actin filaments in living cells. The abberior LIVE 610 is a bright and highly photostable red fluorescent dye, making it an ideal candidate for live-cell imaging, including confocal and stimulated emission depletion (STED) super-resolution microscopy.[1] Its excellent cell permeability allows for staining at low nanomolar concentrations, minimizing background and cytotoxicity for long-term imaging experiments.[1][2]

Product Information

abberior LIVE 610 is conjugated to specific ligands for targeted labeling of subcellular structures. For tubulin and actin visualization, the following conjugates are utilized:

  • abberior LIVE 610 Tubulin: The dye is conjugated to taxol analogs such as Cabazitaxel or Larotaxel, which bind to microtubules.

  • abberior LIVE 610 Actin: The dye is conjugated to jasplakinolide, a potent inducer of actin polymerization and stabilization.

Quantitative Data

The photophysical properties of the abberior LIVE 610 dye are summarized in the table below. This data is crucial for setting up imaging experiments and for comparative analysis.

PropertyValue
Excitation Maximum (λex)611 nm[1]
Emission Maximum (λem)636 nm[1]
Recommended Excitation630 - 650 nm
Recommended STED Depletion750 - 800 nm
Molar Extinction Coeff. (ε)100,000 cm⁻¹M⁻¹
Quantum Yield (Φ)50%
Fluorescence Lifetime (τ)3.1 ns

Experimental Protocols

The following protocols provide a general guideline for staining live cells with abberior LIVE 610 tubulin and actin probes. Optimal conditions may vary depending on the cell type and experimental setup, and therefore, some optimization is recommended.

Reagent Preparation

1. Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve the lyophilized abberior LIVE 610 conjugate in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Note: The exact molecular weight (MW) is provided on the product pouch. For calculation, use the provided MW. For example, to prepare a 1 mM stock from 50 µg of a conjugate with a MW of ~1300 g/mol , dissolve it in approximately 38 µL of DMSO.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Under these conditions, the stock solution is stable for several months.

2. Staining Solution (0.01 - 1 µM): Prepare the staining solution fresh for each experiment by diluting the 1 mM stock solution in a pre-warmed, serum-free cell culture medium or a suitable live-cell imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically, but a starting concentration of 100-500 nM is recommended.

Staining Procedure for Adherent Cells

This workflow outlines the key steps for labeling live adherent cells with abberior LIVE 610 probes.

Staining_Workflow Experimental Workflow for Live-Cell Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on imaging dish culture Culture cells to desired confluency start->culture wash1 Wash cells with pre-warmed medium culture->wash1 stain Incubate with staining solution (30-60 min, 37°C, 5% CO2) wash1->stain wash2 Optional: Wash with fresh medium stain->wash2 image Image cells on microscope wash2->image

Caption: Workflow for staining live adherent cells.

  • Cell Seeding: Seed cells on a suitable imaging dish or chambered coverslip. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Washing: Carefully remove the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or imaging buffer.

  • Staining: Add the freshly prepared staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing (Optional): For probes used at very low concentrations, a washing step may not be necessary. If high background is observed, gently wash the cells once or twice with fresh, pre-warmed imaging medium.

  • Imaging: The cells are now ready for imaging. It is recommended to maintain the cells at 37°C and 5% CO₂ during imaging for long-term experiments.

Considerations for Optimal Staining
  • Concentration Optimization: The optimal probe concentration can vary significantly between cell types. It is advisable to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio.

  • Incubation Time: While a 30-60 minute incubation is generally sufficient, this may be optimized. Longer incubation times are generally not recommended as they may increase cytotoxicity. Reducing the probe concentration is often more beneficial than extending the incubation period.

  • Efflux Pump Inhibition (Optional): Some cell lines actively remove fluorescent probes via efflux pumps, leading to a decrease in signal over time. To counteract this, the efflux pump inhibitor Verapamil can be added to the staining solution at a final concentration of 1-10 µM.

Signaling Pathways and Logical Relationships

The staining process relies on the specific binding of the conjugated ligands to their respective cytoskeletal targets. The following diagram illustrates this relationship.

Binding_Mechanism Probe Binding Mechanism cluster_probes Fluorescent Probes cluster_targets Cellular Targets cluster_result Result tubulin_probe abberior LIVE 610 -Tubulin microtubules Microtubules tubulin_probe->microtubules Binds to actin_probe abberior LIVE 610 -Actin f_actin F-Actin Filaments actin_probe->f_actin Binds to fluorescence Fluorescently Labeled Cytoskeleton microtubules->fluorescence f_actin->fluorescence

Caption: Specific binding of probes to cytoskeletal targets.

These protocols and data provide a comprehensive starting point for researchers utilizing abberior LIVE 610 for tubulin and actin staining in live-cell imaging applications. For further optimization and troubleshooting, it is recommended to consult the product-specific documentation and relevant literature.

References

Application Notes and Protocols for Fluorescent Red 610 in Multiplex Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex fluorescence microscopy is a powerful technique that enables the simultaneous visualization of multiple molecular targets within a single sample, providing crucial insights into cellular architecture, signaling pathways, and protein-protein interactions. The choice of fluorophores is critical for successful multiplexing, requiring bright, photostable dyes with narrow emission spectra to minimize spectral overlap. Fluorescent Red 610 is a valuable dye for multiplex imaging, emitting in the red region of the spectrum, which is often associated with lower autofluorescence in biological samples.[1] This document provides detailed application notes and protocols for the effective use of this compound in multiplex fluorescence microscopy.

Properties of this compound

This compound is a synthetic fluorescent dye characterized by its excitation and emission maxima in the orange-red region of the visible spectrum. These properties make it an excellent candidate for inclusion in multiplex panels, particularly in combination with blue, green, and yellow emitting fluorophores.

PropertyValueReference
Excitation Maximum~590 nm[2][3][4]
Emission Maximum~610 nm[2]
Molecular Weight~636.7 g/mol
Extinction Coefficient~108,000 cm⁻¹M⁻¹
Recommended QuencherBlack Hole Quencher®-2 (BHQ®-2)
Common AlternativesCAL Fluor Red 610, Alexa Fluor 610, Texas Red

Key Advantages in Multiplexing

The use of red-shifted fluorophores like this compound offers several advantages in multiplex fluorescence microscopy:

  • Reduced Autofluorescence: Biological tissues often exhibit significant autofluorescence in the blue and green spectral regions. Shifting detection to the red and far-red regions can significantly improve the signal-to-noise ratio.

  • Minimal Spectral Overlap with Common Fluorophores: When carefully selected, this compound can be used alongside popular blue (e.g., DAPI), green (e.g., FITC, Alexa Fluor 488), and yellow (e.g., Alexa Fluor 555) dyes with minimal spectral bleed-through.

  • Good Photostability: Many red fluorescent dyes exhibit good resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.

  • Tissue Penetration: Longer wavelength light penetrates deeper into tissues, making red fluorophores advantageous for imaging thicker specimens.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound succinimidyl ester (NHS ester) to the primary amines of antibodies.

Materials:

  • Purified antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

  • PBS (Phosphate Buffered Saline), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against 1X PBS at 4°C overnight to remove any amine-containing preservatives.

    • Determine the antibody concentration using a spectrophotometer at 280 nm.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Adjust the antibody solution to a final concentration of 1-2 mg/mL with PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

    • Add the dissolved this compound NHS ester to the antibody solution. A common starting point is a 10-20 fold molar excess of dye to antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Alternatively, dialyze the reaction mixture against PBS at 4°C overnight with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of this compound (~590 nm).

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C.

Protocol 2: Multiplex Immunofluorescence Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol outlines a general procedure for multiplex immunofluorescence staining on FFPE tissue sections using directly conjugated primary antibodies, including one labeled with this compound.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Cocktail of primary antibodies, each conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 488, Alexa Fluor 555, this compound, and Alexa Fluor 647)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The time and temperature will depend on the specific antibodies and tissues used (e.g., 20 minutes at 95-100°C).

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Prepare a cocktail of the directly conjugated primary antibodies diluted to their optimal concentrations in blocking buffer.

    • Apply the antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the slides with wash buffer (3 x 5 minutes) at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Incubate with DAPI solution for 5-10 minutes at room temperature.

    • Wash with wash buffer (2 x 5 minutes).

  • Mounting:

    • Mount coverslips using an antifade mounting medium.

    • Allow the mounting medium to cure before imaging.

  • Imaging:

    • Acquire images on a fluorescence microscope equipped with appropriate filter sets for each fluorophore. It is crucial to image each channel sequentially to minimize bleed-through.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Cocktail (including this compound) Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 Counterstain Nuclear Counterstain (DAPI) Washing1->Counterstain Washing2 Washing Counterstain->Washing2 Mounting Mounting Washing2->Mounting Imaging Sequential Image Acquisition Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Multiplex Immunofluorescence Workflow.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation mTORC2 mTORC2 PIP3->mTORC2 Activation PTEN PTEN PTEN->PIP3 Dephosphorylation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibition of Apoptosis mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition S6K->Proliferation Protein Synthesis eIF4E->Proliferation Protein Synthesis

Caption: PI3K/AKT Signaling Pathway.

Troubleshooting

Problem: High background staining. Possible Cause & Solution:

  • Inadequate Blocking: Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).

  • Antibody Concentration Too High: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Increase the number and duration of wash steps.

Problem: Spectral bleed-through between channels. Possible Cause & Solution:

  • Inappropriate Filter Sets: Ensure that the filter sets are optimized for the specific fluorophores being used, with minimal overlap in their excitation and emission spectra.

  • Simultaneous Imaging: Acquire images for each channel sequentially rather than simultaneously.

  • Spectral Unmixing: If bleed-through persists, use spectral imaging and linear unmixing algorithms to computationally separate the signals.

Problem: Weak or no signal. Possible Cause & Solution:

  • Inefficient Antibody Conjugation: Verify the conjugation efficiency and optimize the dye-to-antibody ratio.

  • Suboptimal Antigen Retrieval: Optimize the antigen retrieval method (buffer, time, and temperature) for the specific antibody and tissue.

  • Photobleaching: Minimize light exposure during staining and imaging. Use an antifade mounting medium.

By following these guidelines and protocols, researchers can effectively incorporate this compound into their multiplex fluorescence microscopy experiments to generate high-quality, reproducible data for a deeper understanding of complex biological systems.

References

Application Notes and Protocols for Fluorescent Red 610 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering a broad dynamic range and the capability for multiplexing. This document provides a detailed guide to performing western blotting using a secondary antibody conjugated to Fluorescent Red 610. This fluorophore, with an excitation maximum around 590 nm and an emission maximum around 610 nm, allows for sensitive detection in the red channel of most fluorescence imaging systems. These application notes will cover the entire workflow, from sample preparation to data analysis, and provide a detailed protocol for investigating the mTOR signaling pathway as an example application.

Data Presentation

Accurate quantification is a key advantage of fluorescent western blotting. To ensure reproducibility and facilitate comparisons, all quantitative data should be meticulously recorded. Below are template tables that researchers should use to document their experimental parameters and results.

Table 1: Antibody Dilution Optimization

Primary AntibodyTarget ProteinHost SpeciesSupplier & Cat. No.Optimal Dilution
e.g., Anti-mTORmTORRabbitCell Signaling Technology, #29831:1000
Anti-phospho-mTOR (Ser2448)p-mTORRabbitCell Signaling Technology, #55361:1000
Anti-ActinActinMouseAbcam, ab82261:5000
Secondary Antibody Conjugate Target Species Supplier & Cat. No. Optimal Dilution
Anti-Rabbit IgGThis compoundRabbit(Specify Supplier)1:10000 - 1:25000
Anti-Mouse IgG(Other Fluorophore)Mouse(Specify Supplier)(Specify)

Table 2: Imaging Parameters and Signal Quantification

Target ProteinExcitation Wavelength (nm)Emission Filter (nm)Exposure Time (s)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
p-mTOR~590~610(To be determined)(Record Value)(Record Value)(Calculate)
Total mTOR~590~610(To be determined)(Record Value)(Record Value)(Calculate)
Actin(Specify)(Specify)(To be determined)(Record Value)(Record Value)(Calculate)

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a this compound western blot to analyze the mTOR signaling pathway.

I. Reagents and Materials
  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF or low-fluorescence nitrocellulose membranes, transfer buffer, methanol.

  • Blocking Buffer: Specialized fluorescent western blot blocking buffer is recommended to minimize background. Alternatively, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific to the target proteins (e.g., mTOR, phospho-mTOR, and a loading control like beta-actin).

  • Secondary Antibody: Anti-species IgG conjugated to this compound.

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Imaging System: A digital imager capable of detecting fluorescent signals in the red spectrum (excitation ~590 nm, emission ~610 nm).

II. Step-by-Step Protocol
  • Sample Preparation:

    • Culture and treat cells as required for your experiment.

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using a standard protein assay.

    • Prepare samples for electrophoresis by adding loading buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For PVDF, pre-activate the membrane with methanol.

  • Membrane Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation. This step is crucial for reducing non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its predetermined optimal concentration (see Table 1).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Remove the secondary antibody solution.

    • Wash the membrane three to five times for 5-10 minutes each with TBST, protected from light.

  • Imaging and Data Analysis:

    • Image the blot using a digital imaging system with the appropriate excitation and emission filters for this compound.

    • Adjust the exposure time to obtain a strong signal without saturation.

    • Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

Mandatory Visualizations

Experimental Workflow

Fluorescent_Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Acquisition & Analysis A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Membrane Blocking E->F G Primary Antibody Incubation F->G H Washing G->H I Secondary Antibody (this compound) Incubation H->I J Final Washes I->J K Fluorescent Imaging J->K L Image Quantification & Normalization K->L

Caption: A step-by-step workflow for this compound western blotting.

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: A simplified diagram of the mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Fluorescent Red 610 Staining

Author: BenchChem Technical Support Team. Date: November 2025

High background fluorescence can obscure specific signals, leading to misinterpreted results and frustration in the lab. This guide provides troubleshooting strategies and frequently asked questions to help you resolve high background issues when using Fluorescent Red 610 and other fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background in immunofluorescence?

High background in immunofluorescence can stem from several factors throughout the staining protocol. The most common culprits include:

  • Antibody Issues:

    • Primary or secondary antibody concentration is too high.[1][2][3][4]

    • Non-specific binding of the primary or secondary antibody.[1]

    • Poor quality of the primary antibody, lacking specificity.

    • Secondary antibody cross-reactivity with endogenous immunoglobulins in the sample.

  • Procedural Steps:

    • Insufficient or ineffective blocking.

    • Inadequate washing between antibody incubation steps.

    • Inappropriate incubation times or temperatures.

    • Problems with the fixation method, such as using aldehyde-based fixatives that can increase autofluorescence.

  • Sample-Related Issues:

    • Endogenous autofluorescence from the tissue or cells themselves.

    • The presence of dead cells, which can non-specifically bind antibodies.

    • Drying out of the sample during the staining procedure.

Q2: What are the spectral properties of this compound?

This compound is a fluorescent dye with an excitation peak at approximately 590 nm and an emission peak at around 610 nm. This places it in the red part of the spectrum, which can be advantageous as autofluorescence is often less pronounced at longer wavelengths.

PropertyWavelength (nm)
Excitation Maximum~590
Emission Maximum~610

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence is the natural fluorescence of biological materials that can contribute to high background. Here are several methods to mitigate it:

  • Proper Sample Preparation:

    • If possible, perfuse tissues with PBS before fixation to remove red blood cells, which contain autofluorescent heme groups.

    • Choose a fixative that minimizes autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Consider using organic solvents like chilled methanol or ethanol as an alternative for certain antigens.

    • Keep fixation times to the minimum required to preserve tissue morphology.

  • Quenching and Blocking:

    • Treat samples with quenching agents such as sodium borohydride, Sudan Black B, or Eriochrome Black T to reduce autofluorescence caused by fixation or lipofuscin.

    • Commercially available autofluorescence quenching kits can also be effective.

  • Spectral Considerations:

    • Choose fluorophores that emit in the far-red or near-infrared spectrum where autofluorescence is typically lower.

  • Gating out Dead Cells:

    • For flow cytometry applications, use a viability dye to exclude dead cells from the analysis, as they can contribute to non-specific staining and autofluorescence.

Troubleshooting Guide

Issue: High Background Staining

Use the following table to identify potential causes and solutions for high background in your this compound staining experiments.

Potential Cause Recommended Solution
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. A typical starting range for purified primary antibodies is 1-10 µg/mL.
Insufficient Blocking Increase the blocking time or try a different blocking agent. Common blocking buffers include Normal Goat Serum, Bovine Serum Albumin (BSA), or commercially available fluorescent blocking buffers.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Use a wash buffer containing a mild detergent like Tween-20.
Inappropriate Incubation Conditions Optimize incubation time and temperature. Longer incubation times at lower temperatures (e.g., overnight at 4°C) can sometimes reduce non-specific binding compared to shorter incubations at higher temperatures.
Secondary Antibody Non-specificity Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, the secondary antibody may be cross-reacting with the sample. Consider using a pre-adsorbed secondary antibody.
Fixation-Induced Autofluorescence Minimize fixation time. If using aldehyde fixatives, consider a post-fixation treatment with sodium borohydride. Alternatively, test other fixatives like cold methanol.
Endogenous Autofluorescence Examine an unstained sample under the microscope to assess the level of autofluorescence. If high, employ autofluorescence reduction techniques (see Q3).

Experimental Protocols

Protocol: Antibody Titration

To determine the optimal antibody concentration, it is crucial to perform a titration experiment.

  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain your samples (cells or tissue sections) with each dilution, keeping all other parameters of your staining protocol constant.

  • Use a constant, optimized dilution of your this compound-conjugated secondary antibody.

  • Image the samples using identical microscope settings for all conditions.

  • Analyze the images to identify the dilution that provides the best signal-to-noise ratio (bright specific staining with minimal background).

Protocol: Optimizing Blocking Conditions
  • Prepare different blocking buffers. Common options include:

    • 5% Normal Goat Serum in PBS with 0.1% Triton X-100

    • 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

    • Commercially formulated fluorescent blocking buffers.

  • Treat your samples with each blocking buffer for a standard time (e.g., 1 hour at room temperature).

  • Proceed with your standard primary and secondary antibody incubations.

  • Image and compare the background levels between the different blocking conditions to determine the most effective one for your specific sample and antibody combination.

Visual Troubleshooting Guides

TroubleshootingWorkflow Start High Background Observed Check_Unstained 1. Check Unstained Control for Autofluorescence Start->Check_Unstained Autofluorescence_High High Autofluorescence Check_Unstained->Autofluorescence_High Yes Autofluorescence_Low Low Autofluorescence Check_Unstained->Autofluorescence_Low No Reduce_AF Implement Autofluorescence Reduction Protocol (e.g., Quenching) Autofluorescence_High->Reduce_AF Check_2nd_Ab 2. Check Secondary Antibody Only Control Reduce_AF->Check_2nd_Ab Autofluorescence_Low->Check_2nd_Ab Secondary_Binds Secondary Binds Non-specifically Check_2nd_Ab->Secondary_Binds Yes Secondary_OK Secondary OK Check_2nd_Ab->Secondary_OK No Change_2nd_Ab Use Pre-adsorbed or Different Secondary Ab Secondary_Binds->Change_2nd_Ab Optimize_Protocol 3. Optimize Staining Protocol Change_2nd_Ab->Optimize_Protocol Secondary_OK->Optimize_Protocol Titrate_Ab Titrate Primary and Secondary Antibodies Optimize_Protocol->Titrate_Ab Optimize_Blocking Optimize Blocking (Buffer, Time) Optimize_Protocol->Optimize_Blocking Optimize_Washing Increase Wash Steps (Duration, Number) Optimize_Protocol->Optimize_Washing Optimize_Incubation Adjust Incubation (Time, Temperature) Optimize_Protocol->Optimize_Incubation Resolved Background Resolved Titrate_Ab->Resolved Optimize_Blocking->Resolved Optimize_Washing->Resolved Optimize_Incubation->Resolved

Caption: Troubleshooting workflow for high background staining.

Staining_Process cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (if intracellular target) Fixation->Permeabilization Blocking Blocking (e.g., 5% NGS) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab This compound Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mount with Antifade Reagent Wash2->Mount Image Image on Fluorescence Microscope Mount->Image

Caption: A typical indirect immunofluorescence workflow.

References

Technical Support Center: Optimizing Fluorescent Red 610 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of Fluorescent Red 610 and its analogs in their experiments.

Troubleshooting Guides

Issue 1: Weak or No this compound Signal

A common challenge in fluorescence microscopy and other fluorescence-based assays is a weak or absent signal. This guide provides a systematic approach to diagnose and resolve the underlying causes.

Troubleshooting Workflow for Weak Signal

start Weak or No Signal check_expression Verify Target Expression start->check_expression check_antibody Check Primary Antibody check_expression->check_antibody Target is expressed result_ok Signal Improved check_expression->result_ok Target not expressed (Use positive control) check_secondary Check Secondary Antibody check_antibody->check_secondary Primary Ab is valid check_antibody->result_ok Invalid Primary Ab (Select new antibody) optimize_concentration Optimize Antibody Concentrations check_secondary->optimize_concentration Secondary Ab is compatible check_secondary->result_ok Incompatible Secondary Ab (Select new antibody) check_protocol Review Staining Protocol optimize_concentration->check_protocol Concentrations optimized optimize_concentration->result_ok Suboptimal concentrations (Titrate antibodies) check_instrument Verify Instrument Settings check_protocol->check_instrument Protocol is correct check_protocol->result_ok Protocol error (Correct protocol steps) photobleaching Assess Photobleaching check_instrument->photobleaching Settings are optimal check_instrument->result_ok Incorrect settings (Adjust filters/laser) photobleaching->result_ok Minimized photobleaching->result_ok Significant photobleaching (Use antifade mountant)

Caption: Troubleshooting workflow for a weak this compound signal.

Possible Causes and Solutions:

Cause Solution
Target Protein Not Expressed Confirm target expression using a positive control cell line or tissue.[1]
Incorrect Primary Antibody Ensure the primary antibody is validated for your specific application and is compatible with the species of your sample.[1]
Suboptimal Antibody Concentration Perform a titration to determine the optimal concentration for both primary and secondary antibodies.[1][2]
Inadequate Permeabilization For intracellular targets, ensure the permeabilization step is sufficient to allow antibody access.
Incorrect Instrument Settings Verify that the excitation and emission filters are appropriate for this compound (Excitation max ~590 nm, Emission max ~610 nm).[1]
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium. While some variants are described as photostable, all fluorophores will eventually photobleach.
Fluorophore Conjugate Issues For intracellular staining, ensure the fluorochrome conjugate is not too large, which can impede its entry into the cell.
Issue 2: High Background Signal

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio. This section details common sources of high background and how to mitigate them.

Logical Relationships in High Background

high_background High Background nonspecific_binding Nonspecific Antibody Binding high_background->nonspecific_binding autofluorescence Sample Autofluorescence high_background->autofluorescence reagent_issues Reagent/Buffer Issues high_background->reagent_issues protocol_errors Protocol Errors high_background->protocol_errors low_snr Low Signal-to-Noise Ratio nonspecific_binding->low_snr autofluorescence->low_snr reagent_issues->low_snr protocol_errors->low_snr

Caption: Factors contributing to high background and a low signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent. For example, if using an anti-goat secondary antibody, avoid blocking with goat serum.
Inadequate Washing Increase the number and/or duration of wash steps to remove unbound antibodies.
Nonspecific Secondary Antibody Binding Run a control with only the secondary antibody to check for nonspecific binding. Use a pre-adsorbed secondary antibody if necessary.
Autofluorescence Use a phenol red-free medium for live-cell imaging. Consider using a commercial autofluorescence quenching kit. Red-shifted dyes like this compound are generally less prone to issues with autofluorescence, which is more common in the blue and green spectra.
Contaminated Reagents or Buffers Prepare fresh buffers and filter them to remove particulates.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound has an excitation maximum at approximately 590 nm and an emission maximum at around 610 nm. It is recommended to use a filter set that closely matches these wavelengths for optimal signal detection.

Q2: How photostable is this compound?

A2: Some variants, such as LiFluor™ 610, are described as being highly photostable. However, all fluorophores are susceptible to photobleaching to some extent. To minimize photobleaching, it is crucial to limit the sample's exposure to high-intensity excitation light and to use an anti-fade mounting medium in your experimental setup.

Q3: Can I use this compound for multiplexing experiments?

A3: Yes, but careful planning is required. Ensure that the emission spectrum of this compound does not significantly overlap with the other fluorophores in your panel to avoid spectral bleed-through. Run single-color controls to create a compensation matrix and correct for any spectral overlap.

Q4: What causes autofluorescence and how can I reduce it with this compound?

A4: Autofluorescence originates from endogenous fluorescent molecules within the cell or sample, such as NADH and flavins. It is most prominent at shorter wavelengths (blue and green). Using a red-shifted dye like this compound helps to avoid the primary range of autofluorescence. Additionally, using phenol red-free media for cell culture and considering autofluorescence quenching reagents can further reduce background.

Q5: How do I determine the optimal concentration of my this compound-conjugated antibody?

A5: The optimal antibody concentration should be determined empirically through titration. Prepare a series of dilutions of your antibody and stain your cells or tissue under identical conditions. The ideal concentration will provide a bright, specific signal with low background noise.

Quantitative Data Summary

Table 1: Spectral Properties of this compound and Analogs

Fluorophore Excitation Max (nm) Emission Max (nm) Extinction Coefficient (M⁻¹cm⁻¹)
This compound590610Not specified
CAL Fluor Red 610590610108,000
LiFluor™ 610610625100,000
mCherry58761072,000

Data sourced from multiple suppliers and publications.

Experimental Protocols

General Protocol for Immunofluorescent Staining of Adherent Cells

This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and cell type.

Staining Workflow

start Start: Adherent Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab This compound Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mounting Mount Coverslip (with antifade) wash2->mounting imaging Imaging mounting->imaging

Caption: A standard workflow for indirect immunofluorescence.

Detailed Steps:

  • Sample Preparation: Grow adherent cells on sterile glass coverslips to a confluency of 50-70%.

  • Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization (for intracellular targets): After washing off the fixative, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum from the host species of the secondary antibody in PBS) for at least 1 hour at room temperature to reduce nonspecific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

  • Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for this compound. Minimize light exposure to prevent photobleaching.

References

Technical Support Center: Troubleshooting Low Signal in Fluorescent Western Blots with Fluorescent Red 610

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low signal issues with Fluorescent Red 610 in your Western blotting experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems leading to weak or no signal.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal or a very weak signal from my protein of interest conjugated with this compound. What are the most common causes?

A1: Low or no signal in fluorescent Western blotting can stem from several factors. The most common culprits include:

  • Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical. Using too little of either will result in a weak signal.[1]

  • Inefficient Protein Transfer: The target protein may not have transferred efficiently from the gel to the membrane. This is particularly common for high molecular weight proteins.[2][3]

  • Low Abundance of Target Protein: The protein of interest may be expressed at very low levels in your sample.

  • Issues with Antibody Activity: The primary or secondary antibody may have lost activity due to improper storage or handling.

  • Problems with the Fluorescent Dye: Although this compound is a bright and stable dye, issues like photobleaching (fading) or quenching can occur under certain conditions.

  • Incorrect Imaging Settings: The settings on your imaging system may not be optimized for detecting the this compound signal.

Q2: How can I determine the optimal concentration for my primary and secondary antibodies?

A2: The best method for optimizing antibody concentrations is to perform a dot blot analysis. This is a quick and cost-effective way to test a range of antibody dilutions without running a full Western blot. We provide a detailed protocol for this in the "Experimental Protocols" section below.

Q3: My labmate gets a strong signal with the same antibodies but using a different fluorophore. Could the this compound be the problem?

A3: While this compound is a robust fluorophore, its performance can be influenced by the experimental setup. Rhodamine-based dyes can sometimes be prone to aggregation or quenching at high labeling densities on the secondary antibody. It is also important to ensure your imaging system is equipped with the appropriate excitation and emission filters for this compound (Excitation max: ~590 nm, Emission max: ~610 nm).

Q4: I suspect my protein transfer was inefficient. How can I check this?

A4: There are a few ways to assess protein transfer efficiency:

  • Ponceau S Staining: This is a quick and reversible staining method that allows you to visualize total protein on the membrane after transfer. However, for fluorescent Westerns, it's crucial to completely destain the membrane before antibody incubation to avoid background fluorescence.

  • Coomassie Blue Staining of the Gel: After transfer, you can stain the gel with Coomassie Brilliant Blue to see how much protein remains. A significant amount of protein left in the gel indicates poor transfer.

  • Pre-stained Molecular Weight Markers: Visually inspect the transfer of pre-stained markers from the gel to the membrane.

Q5: Can my blocking buffer be affecting the signal?

A5: Yes, the choice of blocking buffer can impact the signal. Some blocking agents may mask the epitope of your target protein, preventing the primary antibody from binding effectively. If you suspect this is an issue, try switching to a different blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice versa) or use a commercially available blocking buffer optimized for fluorescent Western blotting.

Troubleshooting Guides

Here are detailed guides to address specific low-signal issues.

Problem 1: Weak or No Signal

This is the most frequent issue. Follow this systematic troubleshooting workflow to identify and resolve the root cause.

LowSignal_Troubleshooting start Start: Low/No Signal with This compound check_transfer 1. Verify Protein Transfer start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_antibodies 2. Optimize Antibody Concentrations (Dot Blot) transfer_ok->optimize_antibodies Yes no_solution Issue Persists: Contact Technical Support transfer_ok->no_solution No antibodies_ok Antibodies OK? optimize_antibodies->antibodies_ok check_protein 3. Check Protein Integrity & Abundance antibodies_ok->check_protein Yes antibodies_ok->no_solution No protein_ok Protein OK? check_protein->protein_ok check_imaging 4. Verify Imaging Settings protein_ok->check_imaging Yes protein_ok->no_solution No imaging_ok Settings OK? check_imaging->imaging_ok troubleshoot_dye 5. Troubleshoot Fluorophore (Quenching/Photobleaching) imaging_ok->troubleshoot_dye Yes imaging_ok->no_solution No solution Signal Improved troubleshoot_dye->solution HighBackground_Troubleshooting start Start: High Background Obscuring Signal optimize_blocking 1. Optimize Blocking start->optimize_blocking blocking_ok Blocking Optimized? optimize_blocking->blocking_ok optimize_washing 2. Optimize Washing Steps blocking_ok->optimize_washing Yes no_solution Issue Persists: Contact Technical Support blocking_ok->no_solution No washing_ok Washing Optimized? optimize_washing->washing_ok check_secondary 3. Check Secondary Antibody (Non-specific binding) washing_ok->check_secondary Yes washing_ok->no_solution No secondary_ok Secondary OK? check_secondary->secondary_ok check_membrane 4. Evaluate Membrane Autofluorescence secondary_ok->check_membrane Yes secondary_ok->no_solution No solution Background Reduced check_membrane->solution

References

Technical Support Center: Fluorescent Red 610 Compensation in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Fluorescent Red 610 (FLR610) in multicolor flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound, also known as CAL Fluor Red 610, is a fluorescent dye with an excitation peak around 590 nm and an emission peak at approximately 610 nm.[1][2][3][4] These characteristics place it in the red part of the spectrum, making it a useful color in multicolor panels.

Q2: Why is compensation necessary when using FLR610 in a multicolor panel?

Compensation is a critical step in multicolor flow cytometry to correct for spectral overlap, which occurs when the emission spectrum of one fluorochrome spills into the detector designated for another. FLR610, like all fluorochromes, has a broad emission spectrum that can be detected in channels intended for other dyes, particularly those with adjacent emission profiles such as PE (Phycoerythrin) and PE-tandem dyes. Without proper compensation, this spillover can lead to false positive signals and inaccurate data interpretation.

Q3: Which common fluorochromes are likely to have significant spectral overlap with FLR610?

FLR610 will most significantly overlap with fluorochromes that have emission spectra in the yellow-orange to red range. The primary dye of concern is typically PE, which has a broad emission tail that extends into the FLR610 detection channel. Similarly, FLR610 can spill into the detectors for fluorochromes with longer emission wavelengths, such as PE-Texas Red or PE-Cy5. Careful panel design and meticulous compensation are essential when using these combinations.

Troubleshooting Guide

Issue 1: False positive signal in the PE channel when using FLR610.

  • Possible Cause: Inadequate compensation for the spillover of FLR610 into the PE detector.

  • Solution:

    • Verify Compensation Controls: Ensure that your single-stain compensation control for FLR610 is correctly prepared and run. The positive population should be bright and well-separated from the negative population.

    • Use the Same Reagents: The FLR610 conjugate used for your compensation control must be the same as the one used in your experimental samples.

    • Identical Treatment: Your single-stain controls must be treated in the exact same manner as your experimental samples, including fixation and permeabilization steps, as these can alter the fluorescent properties of the dye.

    • Re-evaluate Compensation Matrix: Manually review the compensation matrix to ensure the correct spillover value has been applied. The median fluorescence intensity (MFI) of the FLR610-positive population in the PE channel should be the same as the MFI of the FLR610-negative population in the PE channel.

Issue 2: Difficulty resolving FLR610-positive and APC-positive populations.

  • Possible Cause: While the primary emission of FLR610 is at 610 nm, there can be some minor spillover into the APC channel, especially if the FLR610 signal is very bright.

  • Solution:

    • Panel Design: When designing your panel, assign the brightest fluorochromes to markers with the lowest expression levels. If possible, avoid placing FLR610 and APC on co-expressed markers on the same cell population.

    • Instrument Settings: Optimize the photomultiplier tube (PMT) voltages for each channel. Ensure that the signal from your FLR610 single-stain control is on-scale and not saturating the detector.

    • Use a Spectrum Viewer: Before your experiment, use an online spectral analysis tool to visualize the theoretical overlap between FLR610 and other fluorochromes in your panel with your specific instrument configuration.

Issue 3: High background fluorescence in the FLR610 channel.

  • Possible Cause: Autofluorescence from the cells, non-specific antibody binding, or issues with the FLR610 conjugate.

  • Solution:

    • Unstained Control: Always run an unstained control to determine the baseline autofluorescence of your cells.

    • Fc Block: If using antibody conjugates, ensure you have adequately blocked Fc receptors to prevent non-specific binding.

    • Titrate Antibody: Titrate your FLR610-conjugated antibody to determine the optimal concentration that provides a bright positive signal with minimal background.

    • Viability Dye: Include a viability dye in your panel to exclude dead cells, which can exhibit high and broad autofluorescence.

Data Presentation: Illustrative Spillover Matrix

The following table provides an illustrative example of a spillover matrix involving this compound. The actual values will vary depending on the specific flow cytometer, its laser and filter configuration, and the other fluorochromes in the panel.

Fluorochrome FITC Detector PE Detector FLR610 Detector APC Detector
FITC 100%5%1%0.1%
PE 1%100%25%2%
FLR610 0.5%15%100%5%
APC 0%0.1%2%100%

Note: This table is for illustrative purposes only. A new compensation matrix must be calculated for every experiment.

Experimental Protocols

Detailed Methodology for Single-Stain Compensation Control for this compound

This protocol outlines the steps for preparing a single-stain compensation control for a this compound-conjugated antibody.

Materials:

  • Cells or compensation beads.

  • FLR610-conjugated antibody (the same one used in the experiment).

  • Unstained cells or beads (for the negative population).

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Fc blocking reagent (if using cells).

  • Flow cytometry tubes.

Procedure:

  • Prepare Cells/Beads:

    • Cells: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL. If using adherent cells, ensure gentle dissociation to maintain cell viability.

    • Beads: Use antibody-capture beads appropriate for your antibody's isotype. Follow the manufacturer's instructions for bead preparation.

  • Fc Block (for cells): If using cells that express Fc receptors (e.g., B cells, macrophages), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the FLR610-conjugated antibody to a tube containing either the cells or beads.

    • Prepare a separate tube of unstained cells or beads to serve as the negative control.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash:

    • Add 2-3 mL of cold flow cytometry staining buffer to the stained and unstained tubes.

    • Centrifuge at a gentle speed (e.g., 300-400 x g) for 5 minutes at 4°C.

    • Carefully decant the supernatant.

  • Resuspend: Resuspend the cell/bead pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL) for acquisition on the flow cytometer.

  • Acquisition:

    • Run the unstained control first to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the negative population for the FLR610 channel.

    • Run the FLR610-stained sample to set the compensation for the FLR610 channel. Ensure that the positive signal is on-scale and not saturated.

    • Collect a sufficient number of events for both the positive and negative populations to allow for accurate compensation calculation.

Mandatory Visualizations

Compensation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis unstained Unstained Control set_voltages Set Voltages with Unstained Control unstained->set_voltages single_stains Single-Stain Controls (including FLR610) run_singles Run Single-Stain Controls single_stains->run_singles multi_stain Multicolor Stained Sample run_multi Acquire Multicolor Sample multi_stain->run_multi set_voltages->run_singles calc_comp Calculate Compensation Matrix run_singles->calc_comp apply_comp Apply Compensation to Multicolor Sample run_multi->apply_comp calc_comp->apply_comp gate_analyze Gate and Analyze Data apply_comp->gate_analyze

Caption: Experimental workflow for multicolor flow cytometry compensation.

Troubleshooting_Tree start Issue: Inaccurate FLR610 Signal q1 Is there a 'smear' or 'tail' from the FLR610 population into another channel? start->q1 a1_yes Improper Compensation q1->a1_yes Yes q2 Is the background high in the FLR610 channel with unstained cells? q1->q2 No a1_no Check other sources of error a2_yes High Autofluorescence q2->a2_yes Yes a2_no Check for non-specific antibody binding q2->a2_no No

Caption: Troubleshooting decision tree for common FLR610 issues.

References

Preventing non-specific binding of Fluorescent red 610 conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Fluorescent Red 610 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a rhodamine-based fluorescent dye commonly used for labeling biomolecules such as antibodies.[1] It is known for its brightness and photostability.[1] Its spectral properties are:

  • Excitation Maximum: ~590 nm[2][3][]

  • Emission Maximum: ~610 nm

It is spectrally similar to other dyes like Texas Red® and CAL Fluor Red 610.

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of fluorescent conjugates can stem from several factors:

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample.

  • Suboptimal Antibody Concentration: Using a concentration of the primary or secondary antibody that is too high can lead to off-target binding.

  • Electrostatic Interactions: Fluorescent dyes, including rhodamines, can have charged moieties that may interact non-specifically with cellular components.

  • Hydrophobic Interactions: Both antibodies and dyes can have hydrophobic regions that may lead to non-specific associations.

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or loosely bound conjugates.

  • Autofluorescence: Endogenous fluorescence from the cells or tissue can be mistaken for non-specific binding.

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence can be a significant source of background noise. Here are some strategies to mitigate it:

  • Use an Unstained Control: Always include a sample that has not been stained to determine the baseline level of autofluorescence.

  • Choose the Right Fluorophore: If autofluorescence is high in a particular channel, consider using a dye that emits in a different spectral range.

  • Chemical Quenching: Reagents like Sodium Borohydride or commercial solutions such as TrueBlack® Lipofuscin Autofluorescence Quencher can be used to reduce autofluorescence.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before staining can "bleach" the endogenous fluorophores.

Troubleshooting Guides

Problem: High Background Staining

High background fluorescence can obscure the specific signal from your target of interest. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow

Troubleshooting_Workflow start High Background Observed check_controls Review Controls (Secondary only, unstained) start->check_controls unstained_high High background in unstained sample? check_controls->unstained_high secondary_high High background in secondary only control? unstained_high->secondary_high No autofluorescence Address Autofluorescence unstained_high->autofluorescence Yes optimize_blocking Optimize Blocking Protocol secondary_high->optimize_blocking No secondary_issue Troubleshoot Secondary Antibody secondary_high->secondary_issue Yes optimize_antibody Optimize Antibody Concentration optimize_blocking->optimize_antibody optimize_washing Optimize Washing Protocol optimize_antibody->optimize_washing final_review Review and Refine Protocol optimize_washing->final_review autofluorescence->final_review secondary_issue->final_review

Caption: A flowchart for troubleshooting high background staining.

Step 1: Evaluate Controls

Before making any changes to your protocol, carefully examine your control samples.

  • Unstained Control: If you observe high fluorescence in your unstained sample, the issue is likely autofluorescence.

  • Secondary Antibody Only Control: If this control shows high background, the secondary antibody may be binding non-specifically.

Step 2: Optimize Blocking

Inadequate blocking is a frequent cause of non-specific binding.

  • Choice of Blocking Agent: The optimal blocking buffer is often sample-dependent. See the table below for a comparison of common blocking agents.

  • Incubation Time and Temperature: Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).

Comparison of Common Blocking Buffers

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSReadily available, generally effective.Can sometimes be less effective than serum. May contain endogenous IgGs that cross-react with secondary antibodies.
Normal Serum 5-10% in PBS/TBSHighly effective as it contains a mixture of proteins.Must be from the same species as the secondary antibody host to prevent cross-reactivity.
Fish Gelatin 0.5-2% in PBS/TBSA good alternative to mammalian proteins, reducing the risk of cross-reactivity with certain secondary antibodies.May not be as effective as serum for all sample types.
Commercial Blocking Buffers Per manufacturerOptimized formulations, often protein-free or with non-mammalian proteins to reduce cross-reactivity.Can be more expensive.

Step 3: Titrate Antibody Concentrations

An excessively high concentration of either the primary or secondary antibody is a common cause of non-specific binding.

  • Perform a Titration Experiment: Test a range of antibody dilutions to find the optimal concentration that provides a strong specific signal with low background. For primary antibodies, a starting range of 1-10 µg/mL is common.

Step 4: Enhance Washing Steps

Insufficient washing can leave unbound antibodies behind, contributing to background noise.

  • Increase Wash Duration and Number: Extend the duration of each wash step and increase the number of washes.

  • Add Detergent: Including a mild detergent like 0.05% Tween-20 in your wash buffer can help to reduce non-specific interactions.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol will help you determine the ideal dilution for your this compound-conjugated antibody to maximize the signal-to-noise ratio.

Materials:

  • Your fixed and permeabilized cells or tissue sections on slides.

  • Blocking buffer (e.g., 5% Normal Goat Serum in PBS).

  • This compound-conjugated antibody.

  • PBS (Phosphate Buffered Saline).

  • Antifade mounting medium.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your conjugated antibody in blocking buffer. A good starting range is 1:50, 1:100, 1:200, 1:500, and 1:1000.

  • Block Samples: Incubate your samples with blocking buffer for at least 1 hour at room temperature in a humidified chamber.

  • Incubate with Antibodies: Remove the blocking buffer and apply each antibody dilution to a separate sample. Include a "no primary antibody" control.

  • Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the samples three times for 5 minutes each with PBS.

  • Mounting: Mount the coverslips using an antifade mounting medium.

  • Imaging: Image all samples using identical microscope settings (e.g., exposure time, gain).

  • Analysis: Compare the signal intensity and background across the different dilutions to identify the optimal concentration.

Protocol 2: Optimizing Blocking Conditions

This protocol is designed to test the effectiveness of different blocking agents.

Materials:

  • Your fixed and permeabilized samples.

  • Several blocking buffers to test (e.g., 5% BSA, 5% Normal Goat Serum, a commercial blocking buffer).

  • Your optimized dilution of this compound-conjugated antibody.

  • PBS.

  • Antifade mounting medium.

Procedure:

  • Group Your Samples: Divide your samples into groups, with each group being assigned a different blocking buffer.

  • Block: Apply the respective blocking buffer to each group and incubate for 1 hour at room temperature.

  • Antibody Incubation: Remove the blocking buffer and incubate all samples with your pre-determined optimal dilution of the conjugated antibody for 1-2 hours at room temperature.

  • Washing: Wash all samples three times for 5 minutes each with PBS.

  • Mounting and Imaging: Mount and image the samples as described in Protocol 1, using consistent microscope settings.

  • Comparison: Evaluate which blocking buffer provides the best signal-to-noise ratio for your specific sample type.

Visualizing Non-Specific Binding

The following diagram illustrates the potential interactions that can lead to non-specific binding of a fluorescently conjugated antibody.

Non_Specific_Binding cluster_sample Biological Sample cluster_antibody Fluorescent Conjugate antigen Target Antigen non_specific_site Non-Specific Site (e.g., charged proteins) antibody Antibody antibody->antigen Specific Binding (Desired Signal) antibody->non_specific_site Non-Specific Binding (Background) dye This compound

Caption: Specific vs. non-specific binding of a fluorescent conjugate.

References

Technical Support Center: Optimizing Fluorescent Red 610 Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of labeling proteins with Fluorescent Red 610.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

A1: The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins is between 7.2 and 8.5.[1][2][3][4] A pH of 8.3 to 8.5 is often recommended to ensure that the primary amine groups are sufficiently deprotonated and reactive.[5]

Q2: Which buffers should I use for the labeling reaction?

A2: It is crucial to use an amine-free buffer to prevent competition with the protein for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffer.

Q3: Which buffers should I avoid?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided as they will significantly reduce labeling efficiency.

Q4: How should I prepare and store the this compound NHS ester?

A4: this compound NHS ester is sensitive to moisture. It should be stored in a desiccated environment at -20°C. For labeling, dissolve the NHS ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused reconstituted dye should be discarded and not stored for later use.

Q5: What is the recommended dye-to-protein molar ratio for labeling?

A5: The optimal molar ratio of dye to protein should be determined experimentally for each specific protein. A common starting point is a 10 to 20-fold molar excess of the dye. However, ratios can be varied to achieve the desired degree of labeling.

Q6: What is the Degree of Labeling (DOL) and why is it important?

A6: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, indicates how many dye molecules are attached to a single protein molecule. It is a critical parameter for ensuring experimental reproducibility. An ideal DOL is typically between 0.5 and 1.0.

Q7: How do I remove unconjugated this compound after the labeling reaction?

A7: Unbound dye must be removed to prevent high background signals and inaccurate DOL determination. Common purification methods include dialysis, gel filtration (size-exclusion chromatography), and spin columns.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Labeling Efficiency / Low Fluorescence Signal Suboptimal pH Verify the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.
Presence of Competing Amines Ensure the use of amine-free buffers (e.g., PBS, HEPES, Borate). If the protein is in a Tris or glycine-containing buffer, perform a buffer exchange before labeling.
Hydrolysis of NHS Ester Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at 4°C overnight to minimize hydrolysis.
Low Protein Concentration Use a protein concentration of at least 2 mg/mL. Low protein concentrations can favor the competing hydrolysis reaction.
Inaccessible Amine Groups on Protein If structural information is available, assess the accessibility of lysine residues.
Over-labeling (DOL > 1) Excessive Dye-to-Protein Ratio Reduce the molar excess of the this compound NHS ester in the labeling reaction.
Prolonged Incubation Time Decrease the incubation time of the labeling reaction.
Protein Precipitation after Labeling Over-labeling Attaching too many hydrophobic dye molecules can cause the protein to precipitate. Reduce the dye-to-protein ratio.
Solvent Concentration Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.
High Background Signal Incomplete Removal of Free Dye Ensure thorough purification of the labeled protein using methods like dialysis or gel filtration to remove all unbound dye.

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer.

Protocol 2: Determining the Degree of Labeling (DOL)

Materials:

  • Purified this compound-labeled protein

  • UV/Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Remove Unbound Dye: It is essential to remove all non-conjugated dye before measuring absorbance. This can be achieved by dialysis or gel filtration.

  • Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of this compound (approximately 610 nm, Amax).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of this compound at its Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and Dye (Optimize Molar Ratio) protein_prep->mix dye_prep Prepare Fresh Dye Stock Solution (Anhydrous DMSO/DMF) dye_prep->mix incubate Incubate (RT or 4°C, protected from light) mix->incubate quench Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (Dialysis/Gel Filtration) incubate->purify if not quenching quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for fluorescent labeling of proteins.

troubleshooting_workflow start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-Free Buffer? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_dye Fresh Dye Solution? check_buffer->check_dye Yes solution_buffer Buffer Exchange check_buffer->solution_buffer No check_ratio Optimized Molar Ratio? check_dye->check_ratio Yes solution_dye Prepare Fresh Dye check_dye->solution_dye No check_protein_conc Protein Conc. > 2 mg/mL? check_ratio->check_protein_conc Yes solution_ratio Optimize Ratio check_ratio->solution_ratio No solution_protein_conc Concentrate Protein check_protein_conc->solution_protein_conc No success Labeling Improved check_protein_conc->success Yes solution_ph->success solution_buffer->success solution_dye->success solution_ratio->success solution_protein_conc->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

A Comparative Analysis of Photostability: Fluorescent Red 610 vs. Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible experimental data. This guide provides a comparative overview of Fluorescent Red 610 and Texas Red, with a focus on photostability, a critical attribute for applications requiring prolonged or intense light exposure, such as confocal microscopy and high-content screening.

Photophysical Properties

A summary of the key photophysical properties of this compound (represented by CAL Fluor Red 610) and Texas Red is presented in Table 1. While parameters like quantum yield provide insights into the initial brightness of a fluorophore, they do not directly correlate with photostability.

PropertyThis compound (CAL Fluor Red 610)Texas Red
Excitation Maximum (nm) ~590~589-596
Emission Maximum (nm) ~610~615
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~108,000~85,000
Quantum Yield Data not readily available~0.93
Photostability Described as a stable alternativeGenerally considered to have good photostability, though newer dyes may be superior.

Experimental Protocol for Photostability Comparison

To empirically determine and compare the photostability of this compound and Texas Red, a standardized protocol using time-lapse confocal microscopy is recommended. This method allows for the quantification of photobleaching rates under controlled illumination conditions.

I. Sample Preparation
  • Cell Culture and Staining:

    • Culture a suitable adherent cell line (e.g., HeLa, U2OS) on glass-bottom imaging dishes.

    • Prepare antibody-dye conjugates for both this compound and Texas Red.

    • Perform immunofluorescence staining for a moderately abundant intracellular target (e.g., tubulin, lamin) using the conjugated primary or secondary antibodies.

    • Wash the cells thoroughly to remove unbound antibodies and mount in an appropriate imaging medium, preferably one with an anti-fade reagent.

II. Imaging and Photobleaching
  • Microscope Setup:

    • Use a laser scanning confocal microscope equipped with appropriate laser lines for excitation (e.g., 561 nm or 594 nm).

    • Set the emission detection window to capture the fluorescence of the respective dyes (e.g., 600-650 nm).

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal light collection.

  • Image Acquisition Parameters:

    • Define a region of interest (ROI) within a stained cell.

    • Adjust laser power, pinhole size, and detector gain to obtain a strong initial signal without saturation. It is critical to keep these parameters identical for both dyes being compared.

    • Acquire a time-lapse series of images of the ROI with continuous laser scanning. The interval between images should be minimized to accurately capture the bleaching kinetics.

III. Data Analysis
  • Quantification of Fluorescence Intensity:

    • For each time point in the series, measure the mean fluorescence intensity within the ROI.

    • Subtract the background fluorescence measured from an unstained region.

  • Normalization and Curve Fitting:

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (time = 0).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t₁₂) or the decay constant (k).

The photobleaching half-life represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value and serves as a direct quantitative measure of photostability.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Microscopy and Imaging cluster_2 Data Analysis A Culture Cells B Immunofluorescence Staining (this compound or Texas Red) A->B C Mount Sample B->C D Define Region of Interest (ROI) C->D Transfer to Microscope E Set Imaging Parameters (Laser, Detector, etc.) D->E F Acquire Time-Lapse Series E->F G Measure Fluorescence Intensity F->G Image Stack H Normalize Intensity Data G->H I Fit Photobleaching Curve H->I J Determine Photostability (Half-life, Rate Constant) I->J K K J->K Compare Dyes

Caption: Experimental workflow for comparing fluorophore photostability.

Conclusion

While both this compound and Texas Red are valuable tools for fluorescence-based applications, the choice of the optimal dye depends on the specific experimental demands. Texas Red has a well-established track record of good photostability. Dyes marketed as "this compound" are positioned as stable alternatives, though quantitative, comparative data remains sparse in the public domain. For experiments where photostability is a critical parameter, it is highly recommended that researchers perform a direct comparison using a standardized protocol, such as the one outlined in this guide, to make an informed decision based on their specific imaging conditions and instrumentation.

A Head-to-Head Battle of Red Fluorophores: Validating Fluorescent Red 610 for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of Fluorescent Red 610 and its variants against established red fluorophores, Alexa Fluor 647 and Cy5, for super-resolution microscopy applications like STORM and STED. We present key photophysical data, detailed experimental protocols for validation, and visual workflows to aid in your selection process.

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, have revolutionized our ability to visualize cellular structures at the nanoscale. The performance of these techniques is intrinsically linked to the photophysical properties of the fluorescent dyes used. An ideal fluorophore for super-resolution should exhibit high brightness, exceptional photostability, and for STORM, robust photoswitching characteristics.

This guide focuses on the validation of this compound, a dye with excitation and emission maxima around 590 nm and 610 nm respectively, as a viable candidate for super-resolution imaging. We compare its performance with the widely adopted red dyes, Alexa Fluor 647 and Cy5, providing a framework for researchers to objectively assess its suitability for their specific applications.

Quantitative Comparison of Photophysical Properties

To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound (and its commercial variants), Alexa Fluor 647, and Cy5. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyThis compound / VariantsAlexa Fluor 647Cy5
Excitation Max (nm) ~590[1]~650~649
Emission Max (nm) ~610 - 625[1][2]~665~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~108,000 (CAL Fluor Red 610)[3]270,000250,000
Quantum Yield 0.87 (Calibro® Fluor 610)[4]0.330.27
Brightness (ε x QY) ~93,960 89,100 67,500
Photostability Reported as highly photostableHighModerate
Photoswitching for STORM Requires further characterizationExcellentGood

Note: Data for this compound is based on commercially available variants such as CAL Fluor Red 610 and Calibro® Fluor 610. Performance in super-resolution microscopy, particularly photoswitching, can be buffer-dependent and may require optimization.

Experimental Validation Protocols

To empower researchers to validate these fluorophores in their own laboratories, we provide detailed protocols for key performance indicators.

Protocol 1: Determination of Fluorophore Brightness

Objective: To quantitatively measure and compare the brightness of this compound, Alexa Fluor 647, and Cy5.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each dye in an appropriate imaging buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance of each dilution at the dye's absorption maximum using a spectrophotometer. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1).

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution, exciting at the dye's absorption maximum.

    • Integrate the area under the emission curve to obtain the total fluorescence intensity.

  • Quantum Yield Calculation (Relative Method):

    • Use a reference standard with a known quantum yield that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G).

    • Prepare a dilution series of the reference standard and measure its absorbance and fluorescence intensity as described above.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

    • The quantum yield of the sample (QY_sample) can be calculated using the following formula: QY_sample = QY_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where QY_ref is the quantum yield of the reference, Slope is the slope of the fluorescence vs. absorbance plot, and n is the refractive index of the solvent.

  • Brightness Calculation:

    • Brightness is calculated as the product of the molar extinction coefficient (ε) and the quantum yield (QY).

Protocol 2: Assessment of Photostability

Objective: To evaluate and compare the photostability of the fluorescent dyes under continuous illumination.

Methodology:

  • Sample Preparation:

    • Label a biological structure of interest (e.g., microtubules in fixed cells) with each of the fluorescent dyes using standard immunofluorescence protocols.

    • Mount the samples in an imaging buffer suitable for super-resolution microscopy.

  • Image Acquisition:

    • Using a fluorescence microscope (confocal or super-resolution), acquire a time-lapse series of images of the labeled structures.

    • Illuminate the sample continuously with a laser at the dye's excitation wavelength, using a constant laser power.

    • Record images at regular intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Select a region of interest (ROI) containing the labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time (or frame number).

    • The rate of fluorescence decay provides a quantitative measure of photostability. The time taken for the intensity to decrease to 50% of its initial value (the half-life) is a common metric for comparison.

Protocol 3: Evaluation of Photoswitching Performance for dSTORM

Objective: To characterize and compare the photoswitching properties of the dyes for direct STORM (dSTORM) imaging.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in Protocol 2.

    • Use a dSTORM imaging buffer containing a reducing agent (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system (e.g., glucose oxidase and catalase). The optimal buffer composition may vary between dyes and should be optimized.

  • dSTORM Image Acquisition:

    • Illuminate the sample with a high-power laser at the dye's excitation wavelength to induce photoswitching.

    • Acquire a long series of images (typically thousands to tens of thousands of frames) to capture the stochastic blinking of individual fluorophores.

    • A low-power activation laser (e.g., 405 nm) can be used to control the rate of fluorophore reactivation.

  • Data Analysis:

    • Use a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to analyze the acquired image series.

    • Key parameters to quantify and compare include:

      • Number of localizations: The total number of detected single-molecule events.

      • Localization precision: The uncertainty in determining the position of a single molecule.

      • Photon count per localization: The number of photons detected from a single blinking event, which is related to the brightness of the "on" state.

      • On/off duty cycle: The fraction of time a fluorophore spends in the fluorescent "on" state. A low duty cycle is generally preferred for dSTORM to minimize the overlap of blinking events.

      • Blinking frequency: The rate at which individual molecules switch between the "on" and "off" states.

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_dye Prepare Dye Solutions eval_bright Brightness Measurement (Spectrophotometer & Fluorometer) prep_dye->eval_bright prep_label Label Biological Sample eval_photo Photostability Assessment (Time-lapse Microscopy) prep_label->eval_photo eval_storm dSTORM Performance (Super-resolution Microscope) prep_label->eval_storm analysis_quant Quantitative Analysis (QY, Photobleaching Rate) eval_bright->analysis_quant eval_photo->analysis_quant analysis_storm Single-Molecule Localization (Localization Precision, Photon Count) eval_storm->analysis_storm conclusion Select Optimal Fluorophore analysis_quant->conclusion analysis_storm->conclusion

Caption: Experimental workflow for validating fluorescent dyes.

dye_comparison cluster_properties Key Photophysical Properties dye_fr610 This compound prop_bright Brightness dye_fr610->prop_bright High prop_photo Photostability dye_fr610->prop_photo High prop_storm STORM Performance dye_fr610->prop_storm To be determined dye_af647 Alexa Fluor 647 dye_af647->prop_bright High dye_af647->prop_photo High dye_af647->prop_storm Excellent dye_cy5 Cy5 dye_cy5->prop_bright Good dye_cy5->prop_photo Moderate dye_cy5->prop_storm Good

Caption: Comparison of key dye properties for super-resolution.

Conclusion

The preliminary data suggests that this compound and its variants are promising candidates for super-resolution microscopy, exhibiting high theoretical brightness. However, its performance, particularly for STORM applications, requires rigorous experimental validation. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies. By systematically evaluating brightness, photostability, and photoswitching characteristics, researchers can make an informed decision and select the optimal red fluorophore to push the boundaries of their super-resolution imaging experiments.

References

Spectral Overlap Analysis: Fluorescent Red 610 and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorophores is paramount for designing robust and reliable fluorescence-based assays. This guide provides a detailed comparison of the spectral properties of Fluorescent Red 610 and Green Fluorescent Protein (GFP), with a focus on their spectral overlap and the implications for multi-color imaging and Förster Resonance Energy Transfer (FRET) experiments.

Executive Summary

Significant spectral overlap exists between the emission spectrum of Green Fluorescent Protein (GFP) and the excitation spectrum of this compound. This overlap is a critical consideration for experimental design, as it can lead to signal bleed-through in multi-color imaging and is a prerequisite for FRET. This guide presents the spectral data for common GFP variants and this compound, alongside a generalized protocol for quantifying spectral overlap.

Spectral Properties Comparison

The following table summarizes the key spectral properties of common GFP variants and a representative red fluorescent dye, CAL Fluor Red 610, which has spectral characteristics similar to other "this compound" dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness*
Wild-Type GFP (wtGFP) 395 / 47550925,500 (at 395 nm)0.7920,145
Enhanced GFP (EGFP) 48850955,0000.6033,000
Emerald GFP 489508Not specifiedNot specifiedNot specified
CAL Fluor Red 610 59061081,000Not specifiedNot specified
mCherry 58761072,0000.2215,840

*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield.

Spectral Overlap Visualization

The degree of spectral overlap is visualized in the diagram below, where the emission spectrum of a typical green fluorescent protein (like EGFP) overlaps with the excitation spectrum of a red fluorescent dye with an emission maximum around 610 nm.

Spectral_Overlap Spectral Overlap of GFP and this compound GFP_Emission GFP Emission Overlap Spectral Overlap GFP_Emission->Overlap Energy Transfer (FRET Donor) Red610_Excitation This compound Excitation Overlap->Red610_Excitation Energy Absorption (FRET Acceptor)

Caption: Spectral overlap between GFP emission and this compound excitation.

Experimental Protocol for Measuring Spectral Overlap

This protocol outlines a general procedure for quantifying the spectral overlap between a donor fluorophore (e.g., GFP) and an acceptor fluorophore (e.g., this compound) using a spectrofluorometer.

Objective: To measure the emission spectrum of the donor and the excitation spectrum of the acceptor to determine the extent of spectral overlap.

Materials:

  • Purified donor fluorophore (e.g., recombinant EGFP)

  • Purified acceptor fluorophore (e.g., this compound conjugated to a biomolecule)

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

  • Quartz cuvettes

  • Spectrofluorometer with excitation and emission monochromators

Procedure:

  • Sample Preparation:

    • Prepare separate solutions of the donor and acceptor fluorophores in the desired buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

    • Prepare a buffer blank.

  • Donor Emission Spectrum Measurement:

    • Place the buffer blank in the spectrofluorometer and record a blank spectrum.

    • Replace the blank with the donor fluorophore solution.

    • Set the excitation wavelength to the excitation maximum of the donor (e.g., 488 nm for EGFP).

    • Scan the emission wavelengths across a range that covers the entire emission profile of the donor (e.g., 500 nm to 700 nm).

    • Subtract the blank spectrum from the donor's emission spectrum.

    • Normalize the emission spectrum to its peak intensity.

  • Acceptor Excitation Spectrum Measurement:

    • Place the buffer blank in the spectrofluorometer and record a blank spectrum.

    • Replace the blank with the acceptor fluorophore solution.

    • Set the emission wavelength to the emission maximum of the acceptor (e.g., 610 nm for this compound).

    • Scan the excitation wavelengths across a range that covers the potential overlap with the donor's emission (e.g., 450 nm to 600 nm).

    • Subtract the blank spectrum from the acceptor's excitation spectrum.

    • Normalize the excitation spectrum to its peak intensity.

  • Data Analysis:

    • Plot the normalized emission spectrum of the donor and the normalized excitation spectrum of the acceptor on the same graph.

    • The area of overlap between the two spectra represents the spectral overlap integral (J(λ)), which is a critical parameter in FRET efficiency calculations.

Logical Workflow for Assessing Spectral Overlap

The following diagram illustrates the decision-making process and experimental workflow for evaluating the suitability of a fluorescent pair for multi-color imaging or FRET studies.

Workflow cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Decision Define_Application Define Application (Multi-color Imaging vs. FRET) Select_Fluorophores Select Potential Donor & Acceptor (e.g., GFP & Red 610) Define_Application->Select_Fluorophores Literature_Review Review Spectral Data Select_Fluorophores->Literature_Review Measure_Spectra Measure Emission (Donor) & Excitation (Acceptor) Spectra Literature_Review->Measure_Spectra Calculate_Overlap Calculate Spectral Overlap Integral (J(λ)) Measure_Spectra->Calculate_Overlap Evaluate_Suitability Evaluate Suitability Calculate_Overlap->Evaluate_Suitability Optimize_Experiment Optimize Filter Sets (Multi-color Imaging) Evaluate_Suitability->Optimize_Experiment Sufficient Overlap (for FRET) or Manageable Bleed-through Proceed_FRET Proceed with FRET Experiment Evaluate_Suitability->Proceed_FRET Optimal Overlap for FRET Select_Alternative Select Alternative Fluorophore Pair Evaluate_Suitability->Select_Alternative Insufficient Overlap or Excessive Bleed-through

Caption: Workflow for assessing spectral overlap between two fluorophores.

Conclusion

The significant spectral overlap between the emission of common GFP variants and the excitation of red fluorescent dyes like this compound necessitates careful experimental design. For multi-color imaging applications, appropriate filter sets and spectral unmixing algorithms are essential to minimize signal bleed-through. Conversely, this overlap makes the GFP/Fluorescent Red 610 pair a potentially suitable candidate for FRET-based assays, provided other criteria for FRET are met. The experimental protocol provided herein offers a foundational method for researchers to empirically determine the extent of spectral overlap for their specific fluorophore pairing and experimental conditions.

Performance of CAL Fluor Red 610 with Different Quenchers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of the fluorescent dye CAL Fluor Red 610 with various quenchers. This information is crucial for designing robust and sensitive fluorescence-based assays, such as quantitative PCR (qPCR) probes and Förster Resonance Energy Transfer (FRET) biosensors.

Introduction to CAL Fluor Red 610

CAL Fluor Red 610 is a red fluorescent dye with an excitation maximum at 590 nm and an emission maximum at 610 nm. Its spectral properties make it a suitable component for multiplexing with other fluorophores and a valuable tool in various biological and diagnostic applications. The efficiency of assays utilizing CAL Fluor Red 610 is critically dependent on the selection of an appropriate quencher molecule.

Quencher Selection for CAL Fluor Red 610

The primary mechanism for quenching of CAL Fluor Red 610 in molecular probes is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process. Effective FRET quenching requires significant spectral overlap between the emission spectrum of the fluorophore (donor) and the absorption spectrum of the quencher (acceptor). Two of the most commonly recommended quenchers for CAL Fluor Red 610 are Black Hole Quencher®-2 (BHQ-2) and DusQ 2.

Spectral Compatibility

The emission spectrum of CAL Fluor Red 610 (peak at 610 nm) shows excellent overlap with the absorption spectra of both BHQ-2 (absorption range 560-670 nm, peak at 579 nm) and DusQ 2 (absorption range 560-670 nm). This spectral compatibility is a prerequisite for efficient quenching. While Black Hole Quencher®-1 (BHQ-1) is a widely used quencher, its optimal quenching range of 480-580 nm makes it a less ideal partner for CAL Fluor Red 610.

Quantitative Performance Comparison

While both BHQ-2 and DusQ 2 are established as effective quenchers for CAL Fluor Red 610, direct, publicly available quantitative comparisons of their quenching efficiency under identical experimental conditions are limited. Both are considered "dark quenchers," meaning they do not emit their own fluorescence, which significantly reduces background signal and improves the signal-to-noise ratio of an assay. Manufacturers and probe design literature consistently recommend BHQ-2 for use with CAL Fluor Red 610.[1][2][3][4] Calibro® Fluor 610, a spectrally equivalent dye, is recommended for use with the DusQ 2 quencher.

The following table summarizes the key spectral properties of the recommended quenchers for CAL Fluor Red 610.

QuencherMaximum Absorption (λmax)Absorption RangeRecommended for CAL Fluor Red 610
BHQ-2 579 nm560-670 nmYes
DusQ 2 Not specified, broad in 560-670 nm range560-670 nmYes
BHQ-1 534 nm480-580 nmNo

Experimental Protocol: Measuring Quenching Efficiency

To enable researchers to directly compare the performance of different quenchers with CAL Fluor Red 610, the following experimental protocol for measuring quenching efficiency is provided. This protocol is based on the principles of FRET and can be adapted for specific applications, such as in the context of dual-labeled oligonucleotide probes.

Objective: To determine and compare the quenching efficiency of different quenchers (e.g., BHQ-2 and DusQ 2) for CAL Fluor Red 610.

Materials:

  • CAL Fluor Red 610-labeled oligonucleotide (e.g., a single-stranded DNA probe).

  • Unlabeled complementary oligonucleotide.

  • Quencher-labeled oligonucleotides (e.g., with BHQ-2 and DusQ 2 at the 3' end, and CAL Fluor Red 610 at the 5' end of the same oligonucleotide).

  • Nuclease-free water.

  • Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2).

  • Fluorometer or a qPCR instrument capable of measuring fluorescence intensity.

Procedure:

  • Probe Design: Synthesize dual-labeled oligonucleotide probes with CAL Fluor Red 610 at the 5' end and the quencher (BHQ-2 or DusQ 2) at the 3' end. A typical probe length is 20-30 bases.

  • Sample Preparation:

    • Unquenched Control (F_max): Prepare a solution containing the CAL Fluor Red 610-labeled oligonucleotide without a quencher.

    • Quenched Samples (F_q): Prepare separate solutions for each dual-labeled probe (CAL Fluor Red 610 with BHQ-2 and CAL Fluor Red 610 with DusQ 2) in hybridization buffer.

    • Optional - Nuclease Digestion for Maximum Fluorescence: To determine the maximum fluorescence of the dual-labeled probes, they can be subjected to nuclease digestion to separate the fluorophore from the quencher.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation wavelength of CAL Fluor Red 610 (590 nm) and the emission wavelength of 610 nm.

    • Measure the fluorescence intensity of the unquenched control (F_max) and the quenched samples (F_q).

  • Calculation of Quenching Efficiency:

    • The quenching efficiency (QE) can be calculated using the following formula: QE (%) = (1 - (F_q / F_max)) * 100

    • Where:

      • F_q is the fluorescence intensity of the dual-labeled probe (quenched).

      • F_max is the fluorescence intensity of the fluorophore-only oligonucleotide (unquenched).

Data Presentation:

ProbeQuencherFluorescence Intensity (Quenched - F_q)Fluorescence Intensity (Unquenched - F_max)Quenching Efficiency (%)Signal-to-Noise Ratio (F_max / F_q)
1BHQ-2[Experimental Value][Experimental Value][Calculated Value][Calculated Value]
2DusQ 2[Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Visualizing the Quenching Mechanism and Experimental Workflow

To further illustrate the principles and processes described, the following diagrams are provided.

FRET_Mechanism Excitation Excitation (590 nm) CAL_Fluor_Red_610 CAL Fluor Red 610 (Donor) Excitation->CAL_Fluor_Red_610 Light Absorption Quencher Quencher (Acceptor) CAL_Fluor_Red_610->Quencher FRET Emission Emission (610 nm) CAL_Fluor_Red_610->Emission Fluorescence Heat Heat (Non-radiative) Quencher->Heat Energy Dissipation

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Design Design & Synthesize Probes: 1. CAL Fluor Red 610 only 2. CAL Fluor Red 610 + BHQ-2 3. CAL Fluor Red 610 + DusQ 2 Sample_Prep Prepare Solutions: - Unquenched Control (F_max) - Quenched Samples (F_q) Probe_Design->Sample_Prep Set_Instrument Set Fluorometer: Excitation: 590 nm Emission: 610 nm Sample_Prep->Set_Instrument Measure_Fluorescence Measure Intensity: - F_max - F_q (BHQ-2) - F_q (DusQ 2) Set_Instrument->Measure_Fluorescence Calculate_QE Calculate Quenching Efficiency: QE (%) = (1 - (F_q / F_max)) * 100 Measure_Fluorescence->Calculate_QE Compare Compare Performance of Quenchers Calculate_QE->Compare

Caption: Experimental workflow for comparing quencher performance.

Conclusion

The selection of an appropriate quencher is paramount for the successful implementation of fluorescence-based assays using CAL Fluor Red 610. Both BHQ-2 and DusQ 2 are spectrally well-suited for quenching this fluorophore. While direct comparative quantitative data is not extensively available, the provided experimental protocol offers a clear pathway for researchers to perform their own evaluations and select the optimal quencher for their specific application, thereby enhancing assay sensitivity and reliability.

References

A Comparative Guide to Red Fluorescent Dyes for Flow Cytometry: LiFluor™ 610 Equivalents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multicolor flow cytometry, the selection of appropriate fluorochromes is paramount for achieving high-quality, reproducible data. For researchers targeting the red fluorescent channel, a variety of dyes are available, each with distinct characteristics. This guide provides an objective comparison of tandem phycoerythrin (PE) dyes that emit in the 610 nm range, assuming "LiFluor™ 610" refers to a dye with these spectral properties, such as PE-eFluor™ 610. We will compare it against other commonly used red fluorescent dyes: PE-Texas Red®, PE/Dazzle™ 594, and PE-CF®594.

Performance Characteristics

The ideal fluorescent dye for flow cytometry should exhibit high brightness, minimal spectral overlap with other fluorochromes in the panel, and excellent photostability. Below is a summary of the key performance characteristics of PE-eFluor™ 610 and its alternatives.

FeaturePE-eFluor™ 610PE-Texas Red®PE/Dazzle™ 594PE-CF®594
Excitation Maxima (nm) ~565~565~565~496, 566
Emission Maximum (nm) ~607[1]~615[2]~610[3]~612[4]
Brightness Brighter than PE-Texas Red®[5]Standard brightnessBrightBrighter than other dyes in its channel
Photostability StableProne to photobleachingGoodGood
Spillover Characteristics Reduced compensation into far-red channelsSignificant spilloverLow compensationLess spillover into PerCP and PE-Cy™7 detectors than PE-Alexa Fluor® 610

Experimental Data Summary

PE-eFluor™ 610 has been demonstrated to be brighter than PE-Texas Red® when used for staining normal human peripheral blood mononuclear cells (PBMCs) with an anti-CD3 monoclonal antibody. Furthermore, PE-eFluor™ 610 exhibits good photostability, showing stable performance even after six hours of incubation at room temperature in ambient light.

PE/Dazzle™ 594 is noted for being very bright and requiring less compensation compared to other dyes in the same channel, making it suitable for identifying subpopulations of cells.

PE-CF®594 is highlighted as being brighter than other dyes available for the PE-Texas Red® detector and demonstrates consistent spillover values, which minimizes the need for lot-specific compensation controls.

Experimental Workflow and Protocols

A typical workflow for immunophenotyping using these red fluorescent dyes involves cell preparation, antibody staining, and data acquisition by flow cytometry.

FlowCytometryWorkflow General Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition & Analysis pbmc_isolation Isolate PBMCs from Whole Blood cell_count Perform Cell Count and Viability Analysis pbmc_isolation->cell_count fc_block Fc Receptor Blocking cell_count->fc_block ab_cocktail Prepare Antibody Cocktail stain Incubate Cells with Antibody Cocktail ab_cocktail->stain wash1 Wash Cells stain->wash1 fixation Optional: Fixation wash1->fixation acquire Acquire on Flow Cytometer fixation->acquire analysis Data Analysis (Gating, Compensation) acquire->analysis

References

Benchmarking Fluorescent Red 610 in Multiplex Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in multiplex assays, the choice of fluorophore is a critical determinant of experimental success. Optimal performance hinges on key characteristics such as brightness, photostability, and minimal spectral overlap. This guide provides an objective comparison of Fluorescent Red 610 against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your multiplexing needs.

Performance Overview: this compound and Its Alternatives

This compound is a red-emitting fluorescent dye frequently employed in various biological applications, including fluorescence microscopy and flow cytometry.[1] Its spectral properties make it a viable candidate for multiplex assays, where it is often used in conjunction with other fluorophores. To provide a clear comparison, this guide benchmarks this compound against spectrally similar and commonly used alternatives: Alexa Fluor 610, ROX (Rhodamine X), and Texas Red.

Key Performance Metrics

The efficacy of a fluorophore in a multiplex assay is primarily determined by its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability.[2][3]

Spectral Properties: The excitation and emission maxima of a fluorophore dictate the appropriate laser lines and filter sets for detection, as well as its compatibility with other dyes in a multiplex panel.[4]

Brightness: A brighter fluorophore allows for the detection of low-abundance targets with a higher signal-to-noise ratio.[2] Brightness is determined by the molar extinction coefficient (a measure of how efficiently the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Photostability: High photostability is crucial for experiments that require prolonged or repeated exposure to excitation light, such as time-lapse imaging or extensive signal acquisition.

The following table summarizes the available quantitative data for this compound and its key alternatives. It is important to note that these values can be influenced by the experimental conditions and the conjugation molecule.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~590~610~81,000Not widely reported
CAL Fluor Red 610 590610108,000Not widely reported
Alexa Fluor 610 612628138,000Not widely reported
ROX 57560282,000Not widely reported
Texas Red 583603116,000Not widely reported

Note: The quantum yield for many of these dyes is not consistently reported in publicly available resources and can vary based on environmental factors.

Experimental Protocols for Benchmarking

To empower researchers to conduct their own comparative studies, this section provides detailed methodologies for key benchmarking experiments.

I. Determining Relative Quantum Yield

The comparative method is a widely used technique to determine the relative quantum yield of a test fluorophore against a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Fluorophore of interest (e.g., this compound)

  • Standard fluorophore with a known quantum yield in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)

Protocol:

  • Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The absorbance of these solutions should be kept below 0.05 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the test and standard samples.

  • Integrate the area under the emission spectrum for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores. The slopes of these plots are proportional to the quantum yields.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).

II. Assessing Photostability

Photostability is assessed by measuring the rate of photobleaching under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable laser line and filter set

  • Camera for image acquisition

  • Sample of interest (e.g., cells labeled with a fluorescently conjugated antibody)

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Prepare the sample for microscopy. For a fair comparison, ensure similar initial fluorescence intensities for the different fluorophores being tested.

  • Acquire an initial image (t=0) with a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously illuminate the sample with the excitation laser.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Analyze the images by measuring the mean fluorescence intensity of a region of interest at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

  • Plot the normalized intensity versus time to generate a photobleaching curve. The half-life (t₁/₂) of the fluorophore is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

III. Evaluating Signal-to-Noise Ratio in a Multiplex Assay

The signal-to-noise ratio (SNR) is a critical parameter for the reliable detection of fluorescent signals, especially for low-abundance targets.

Materials:

  • Multiplex assay platform (e.g., flow cytometer, fluorescence microscope)

  • Samples for the multiplex assay (e.g., cells stained with multiple fluorescently labeled antibodies)

  • Unstained control samples

  • Analysis software for the specific platform

Protocol:

  • Prepare and run the multiplex assay according to the established protocol, including samples stained with each fluorophore individually and in combination.

  • Acquire data for both the stained (signal) and unstained (background) populations.

  • Determine the mean fluorescence intensity (MFI) of the signal and the standard deviation of the background.

  • Calculate the Signal-to-Noise Ratio (SNR) . A common method is to calculate the stain index, which is particularly relevant in flow cytometry:

    Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)

    Where:

    • MFI_positive is the mean fluorescence intensity of the positively stained population.

    • MFI_negative is the mean fluorescence intensity of the negative (unstained) population.

    • SD_negative is the standard deviation of the fluorescence of the negative population.

    A higher stain index or SNR indicates a better ability to resolve the fluorescently labeled population from the background.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Multiplex Assay cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Biological Sample Staining Staining with Fluorescently-labeled Probes Sample->Staining Acquisition Acquisition on Fluorescence Platform (e.g., Flow Cytometer) Staining->Acquisition Gating Gating & Population Identification Acquisition->Gating Quantification Signal Quantification (MFI, SNR) Gating->Quantification Result Multiplex Analysis Results Quantification->Result

Caption: A simplified workflow for a typical multiplex assay.

G Benchmarking Experimental Workflow cluster_qy Quantum Yield Determination cluster_ps Photostability Assessment cluster_snr Signal-to-Noise Ratio Analysis Start Select Fluorophores for Comparison (e.g., this compound vs. Alternatives) Absorbance Measure Absorbance Start->Absorbance Timelapse Time-lapse Imaging under Continuous Illumination Start->Timelapse MultiplexAssay Perform Multiplex Assay Start->MultiplexAssay CalculateQY Calculate Relative Quantum Yield Absorbance->CalculateQY Fluorescence Measure Fluorescence Fluorescence->CalculateQY End Comparative Performance Data CalculateQY->End BleachingCurve Generate Photobleaching Curve Timelapse->BleachingCurve HalfLife Determine Photobleaching Half-life BleachingCurve->HalfLife HalfLife->End MeasureSignal Measure Signal (MFI) and Background (SD) MultiplexAssay->MeasureSignal CalculateSNR Calculate SNR or Stain Index MeasureSignal->CalculateSNR CalculateSNR->End

Caption: Workflow for benchmarking key fluorophore performance metrics.

References

A Head-to-Head Comparison: Fluorescent Red 610 vs. Alexa Fluor 594

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the selection of appropriate fluorophores is a critical decision that can significantly impact experimental outcomes. In the red-orange region of the spectrum, both Fluorescent Red 610 and Alexa Fluor 594 are prominent choices for a variety of applications, including immunofluorescence, flow cytometry, and microscopy. This guide provides an objective, data-driven comparison of these two dyes to aid researchers in making an informed choice for their specific needs.

Quantitative Performance Characteristics

The overall performance of a fluorophore is determined by several key photophysical properties. The brightness of a fluorescent dye is a function of its molar absorptivity (extinction coefficient) and its quantum yield. Higher values in these parameters generally indicate a brighter signal. Photostability is another crucial factor, as it determines how long a fluorescent signal can be observed before it fades due to photobleaching.

Below is a summary of the key quantitative data for this compound and Alexa Fluor 594.

Performance Metric This compound Alexa Fluor 594
Excitation Maximum (nm) ~590 - 610~590
Emission Maximum (nm) ~610 - 629~617
Molar Absorptivity (cm⁻¹M⁻¹) ~81,000 - 108,000~73,000 - 92,000
Quantum Yield ~0.87 (for Calibro® Fluor 610)~0.66
Brightness (Molar Absorptivity x Quantum Yield) ~70,470 - 93,960~48,180 - 60,720
pH Sensitivity Generally lowInsensitive over a wide pH range
Photostability Described as good to highDescribed as high

Note: Data for "this compound" is compiled from various dyes marketed under similar names (e.g., CAL Fluor Red 610, LiFluor 610). The specific characteristics can vary by manufacturer.

In-Depth Comparison

Spectral Properties: Both dyes have similar excitation and emission spectra, making them compatible with common excitation sources like the 594 nm line of a He-Ne laser or a 561 nm solid-state laser.[1][2] Their emission in the red region of the spectrum is advantageous for multiplexing experiments, as it is well-separated from commonly used green fluorophores like Alexa Fluor 488.[3]

Brightness and Photostability: Based on the available data, this compound and its variants may offer higher intrinsic brightness due to a potentially higher quantum yield and molar absorptivity.[4][5] However, Alexa Fluor 594 is renowned for its exceptional photostability, which allows for longer exposure times and more robust image acquisition, a critical factor in demanding applications like super-resolution microscopy. While this compound is also described as having good photostability, the Alexa Fluor series is widely recognized for this attribute.

pH Insensitivity: Alexa Fluor 594 is explicitly noted for its pH insensitivity over a wide molar range, ensuring stable signal generation in various cellular environments. Information on the pH sensitivity of this compound is less consistently reported but is generally considered to be low.

Experimental Protocols

A common application for both this compound and Alexa Fluor 594 is in immunofluorescence staining of cells or tissues. Below is a representative, generalized protocol.

Immunofluorescence Staining Protocol
  • Cell/Tissue Preparation:

    • For cultured cells, grow on sterile glass coverslips.

    • For tissue sections, use cryostat or paraffin-embedded sections mounted on slides.

  • Fixation:

    • Incubate samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate samples in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to this compound or Alexa Fluor 594) in the blocking buffer. Protect from light from this step onwards.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate samples with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the samples using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Visualizing Experimental Concepts

To better understand the processes involved in fluorescence and its application, the following diagrams are provided.

Jablonski_Diagram Jablonski Diagram of Fluorescence cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: The Jablonski diagram illustrates the electronic transitions that occur during fluorescence.

Immunofluorescence_Workflow Immunofluorescence Workflow prep Sample Preparation (Cells/Tissue) fix Fixation (e.g., PFA) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody (Fluorophore-Conjugated) primary_ab->secondary_ab mount Mounting (Anti-fade medium) secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: A generalized workflow for an indirect immunofluorescence staining experiment.

Conclusion

Both this compound and Alexa Fluor 594 are high-performance dyes suitable for a wide range of fluorescence-based applications. The choice between them may depend on the specific priorities of the experiment. If maximizing signal brightness is the primary concern, this compound and its variants may hold an edge. However, for experiments requiring high photostability and consistent performance across a range of conditions, particularly in prolonged imaging sessions, Alexa Fluor 594 remains a benchmark standard. Researchers should consider the specific demands of their experimental setup and the quantitative data presented here to select the optimal fluorophore.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fluorescent Red 610

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Fluorescent Red 610, a rhodamine-based dye. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its associated waste. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Hazard Classification of Rhodamine Dyes

Based on the available safety data for closely related rhodamine compounds, the anticipated hazard classification for this compound is summarized below. This information underscores the necessity of treating it as hazardous waste.

Hazard CategoryClassificationPotential Effects
Acute Oral Toxicity Category 4Harmful if swallowed.
Serious Eye Damage/Irritation Category 1Causes serious eye damage.
Skin Corrosion/Irritation Category 2/3May cause skin irritation.
Hazardous to the Aquatic Environment Acute and/or ChronicMay be toxic to aquatic life with long-lasting effects.

Experimental Protocol for Waste Segregation and Collection

Proper segregation and collection of chemical waste are fundamental to laboratory safety and regulatory compliance. The following protocol outlines the necessary steps for managing waste contaminated with this compound.

1. Waste Identification:

All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:

  • Unused or expired this compound powder or solutions.

  • Contaminated personal protective equipment (e.g., gloves, disposable lab coats).

  • All contaminated labware (e.g., pipette tips, vials, flasks, chromatography columns).

  • Solutions containing this compound from experimental procedures.

  • Spill cleanup materials.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Incompatible chemicals must be stored separately to prevent dangerous reactions.

  • If possible, collect waste in the original chemical container.

3. Container Selection and Labeling:

  • Use a chemically resistant, leak-proof container for all this compound waste. The container must have a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date on which waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure hazardous waste "Satellite Accumulation Area" (SAA).

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Ensure secondary containment is used for liquid waste to prevent spills.

5. Requesting Disposal:

  • Once the waste container is full, or within the time limits specified by your institution (often 90 to 180 days), contact your institution's EHS department to schedule a pickup.

  • Follow their specific procedures for requesting the collection and disposal of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store full Container Full? store->full full->store No pickup Request EHS Pickup full->pickup Yes end Proper Disposal by EHS pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust in your laboratory's commitment to safety and environmental stewardship.

References

Personal protective equipment for handling Fluorescent red 610

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Fluorescent dyes, particularly in powdered form, can be hazardous if not handled correctly. Rhodamine dyes are known to be harmful if swallowed and can cause serious eye damage. Inhalation of fine powder can also lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Emergency First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.

  • If on skin: Wash with plenty of water.

  • If swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various procedures involving Fluorescent Red 610.

ProcedureEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Powder Chemical safety gogglesNitrile glovesLab coatN95 respirator or higher
Dissolving and Handling Liquid Chemical safety gogglesNitrile glovesLab coatNot required if handled in a well-ventilated area or chemical fume hood
Experimental Use Chemical safety gogglesNitrile glovesLab coatNot generally required, but assess based on the specific protocol
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 respirator or higher
Waste Disposal Chemical safety gogglesNitrile glovesLab coatNot generally required

Operational Plan: Step-by-Step Guidance

1. Weighing the Powdered Dye:

  • Perform this task in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Wear all PPE as specified in the table for handling powder.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area immediately after use to prevent contamination.

2. Preparing a Stock Solution:

  • Add the solvent to the weighed powder slowly to avoid splashing. This compound is soluble in DMF (Dimethylformamide).

  • Cap the container tightly and mix by vortexing or sonicating until the dye is fully dissolved.

  • Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

3. Using the Dye in Experiments:

  • Handle all solutions containing the dye with care to avoid spills and skin contact.

  • Use appropriate labware (e.g., glass or solvent-compatible plastic).

  • Conduct procedures that may generate aerosols or vapors within a chemical fume hood.

Disposal Plan

Rhodamine dyes are considered hazardous and toxic to aquatic life, requiring special disposal procedures.

  • Waste Identification: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired dye.

    • Solutions containing the dye.

    • Contaminated labware (pipette tips, vials, etc.).

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Collect all liquid waste in a clearly labeled, leak-proof, and chemically resistant container.

    • Collect all solid waste (contaminated gloves, tips, etc.) in a designated, sealed bag or container.

    • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of the dye or its solutions down the drain.

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Powder (in fume hood) dissolve Dissolve in Solvent weigh->dissolve Transfer experiment Conduct Experiment dissolve->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid ehs_pickup Arrange EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup end End ehs_pickup->end start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe ppe->weigh

Caption: Workflow for Safely Handling and Disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.